molecular formula C94H148ClN23O21S2 B10828398 Yap-tead-IN-1 (tfa)

Yap-tead-IN-1 (tfa)

Cat. No.: B10828398
M. Wt: 2035.9 g/mol
InChI Key: NRFGLOIPRVOFKG-WSOWYRKTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Yap-tead-IN-1 (tfa) is a useful research compound. Its molecular formula is C94H148ClN23O21S2 and its molecular weight is 2035.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Yap-tead-IN-1 (tfa) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Yap-tead-IN-1 (tfa) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C94H148ClN23O21S2

Molecular Weight

2035.9 g/mol

IUPAC Name

(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(3S,6S,9S,12S,15S,24S,27S,30S,33S)-15-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(3-chlorophenyl)propanoyl]amino]-6-(4-aminobutyl)-24-benzyl-3-butyl-9-(3-carbamimidamidopropyl)-27-(hydroxymethyl)-30-methyl-12-(2-methylpropyl)-2,5,8,11,14,23,26,29,32-nonaoxo-18,19-dithia-1,4,7,10,13,22,25,28,31-nonazabicyclo[31.3.0]hexatriacontane-21-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-amino-5-oxopentanoic acid;methane

InChI

InChI=1S/C93H144ClN23O21S2.CH4/c1-8-9-27-63-89(135)114-41-19-31-70(114)86(132)101-54(6)77(123)112-68(50-118)84(130)110-66(48-56-23-11-10-12-24-56)83(129)113-69(85(131)108-64(29-14-16-39-96)90(136)117-44-22-34-73(117)91(137)115-42-20-32-71(115)87(133)103-59(76(97)122)35-36-74(120)121)51-140-139-45-37-62(80(126)109-65(46-52(2)3)81(127)105-61(30-18-40-100-93(98)99)78(124)104-60(79(125)107-63)28-13-15-38-95)106-82(128)67(49-57-25-17-26-58(94)47-57)111-88(134)72-33-21-43-116(72)92(138)75(53(4)5)102-55(7)119;/h10-12,17,23-26,47,52-54,59-73,75,118H,8-9,13-16,18-22,27-46,48-51,95-96H2,1-7H3,(H2,97,122)(H,101,132)(H,102,119)(H,103,133)(H,104,124)(H,105,127)(H,106,128)(H,107,125)(H,108,131)(H,109,126)(H,110,130)(H,111,134)(H,112,123)(H,113,129)(H,120,121)(H4,98,99,100);1H4/t54-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69?,70-,71-,72-,73-,75-;/m0./s1

InChI Key

NRFGLOIPRVOFKG-WSOWYRKTSA-N

Isomeric SMILES

C.CCCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(CSSCC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CCCNC(=N)N)CC(C)C)NC(=O)[C@H](CC3=CC(=CC=C3)Cl)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)C)C(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCC(=O)O)C(=O)N)CC7=CC=CC=C7)CO)C

Canonical SMILES

C.CCCCC1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCCNC(=N)N)CC(C)C)NC(=O)C(CC3=CC(=CC=C3)Cl)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C)C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCC(=O)O)C(=O)N)CC7=CC=CC=C7)CO)C

Origin of Product

United States

Foundational & Exploratory

Yap-tead-IN-1 (tfa) mechanism of action in Hippo pathway

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Yap-tead-IN-1 (chemically known as Peptide 17 ) is a potent, synthetic cyclic peptide inhibitor designed to disrupt the protein-protein interaction (PPI) between the transcriptional co-activator YAP (Yes-Associated Protein) and the TEAD (Transcriptional Enhancer Factor Domain) family of transcription factors.[1]

Dysregulation of the Hippo pathway leads to nuclear accumulation of YAP, where it complexes with TEAD to drive oncogenic gene expression (e.g., CTGF, CYR61). Yap-tead-IN-1 serves as a critical chemical probe for validating the "druggability" of the YAP-TEAD interface. It functions by mimicking the conserved


-loop of YAP, competitively occupying the hydrophobic pocket (Interface 3) on the TEAD surface with high affinity (

nM) and potency (

nM).

This guide details the molecular mechanism, kinetic profile, and validated experimental protocols for utilizing Yap-tead-IN-1 in biochemical and pharmacological assays.

The Therapeutic Target: YAP-TEAD Complex[2][3][4]

To understand the mechanism of Yap-tead-IN-1, one must first understand the structural topology of the target. The interaction between YAP and TEAD is not a single point of contact but is mediated through three distinct interfaces:

  • Interface 1: An antiparallel

    
    -sheet formation.
    
  • Interface 2: An

    
    -helix interaction (YAP region 61-73).
    
  • Interface 3 (The "Hotspot"): A twisted-coil region of YAP (residues 86-100, known as the

    
    -loop) that inserts deep into a hydrophobic pocket on the TEAD surface.
    

Critical Insight: Structural biology studies revealed that Interface 3 contributes most significantly to the binding energy. Yap-tead-IN-1 was rationally designed to exploit this specific vulnerability.

Yap-tead-IN-1 (tfa): Mechanism of Action[5]

Chemical Identity: Yap-tead-IN-1 is a 17-mer cyclic peptide.[1] It is often supplied as a Trifluoroacetate (TFA) salt to improve solubility and stability.

  • Sequence Origin: Derived from human YAP residues 84–100.

  • Modifications: It contains two engineered Cysteine residues (Cys87 and Cys96) that form an intramolecular disulfide bond.

Molecular Mechanism:

  • Conformational Locking: Native YAP peptides are intrinsically disordered in solution, losing entropy upon binding. The disulfide bond in Yap-tead-IN-1 "locks" the peptide into the bioactive

    
    -loop conformation prior to binding. This pre-organization minimizes entropy loss, significantly enhancing binding affinity (
    
    
    
    nM) compared to the native YAP fragment (
    
    
    nM).
  • Competitive Displacement: Yap-tead-IN-1 acts as a competitive antagonist . It occupies the hydrophobic pocket of TEAD (Interface 3), physically blocking the recruitment of endogenous YAP.

  • Transcriptional Silencing: By preventing the YAP-TEAD complex formation, the recruitment of RNA Polymerase II to promoter regions of Hippo-target genes is abolished, leading to cell cycle arrest and apoptosis in YAP-dependent tumor models.

Data Summary: Potency Profile
ParameterNative YAP Peptide (50-171)Yap-tead-IN-1 (Peptide 17)Improvement Factor
Binding Affinity (

)
40 nM15 nM ~2.7x Higher Affinity
Inhibition Potency (

)
>500 nM (fragment dependent)25 nM Highly Potent
Binding Mode Induced Fit (High Entropy Cost)Conformational Lock (Low Entropy Cost)Thermodynamic Advantage

Visualization: Pathway & Mechanism

The following diagram illustrates the Hippo signaling cascade and the specific intervention point of Yap-tead-IN-1.

HippoPathway cluster_nucleus Nucleus Signal Upstream Signals (Cell density, GPCRs) MST MST1/2 Kinase Signal->MST Activates LATS LATS1/2 Kinase MST->LATS Phosphorylates YAP_Cyto YAP (Phosphorylated) Cytoplasmic Retention LATS->YAP_Cyto Phosphorylates (S127) Inactivates YAP_Nuc YAP (Unphosphorylated) Nuclear Entry LATS->YAP_Nuc Inhibition/Loss Complex Active YAP-TEAD Complex (Oncogenic Transcription) YAP_Nuc->Complex Binds TEAD @ Interface 3 TEAD TEAD Transcription Factor TEAD->Complex Inhibitor Yap-tead-IN-1 (tfa) (Competitive Inhibitor) Inhibitor->TEAD High Affinity Binding (Kd = 15nM) Inhibitor->Complex Blocks Formation

Caption: Schematic of the Hippo Pathway showing Yap-tead-IN-1 competitively blocking the YAP-TEAD interaction within the nucleus.

Experimental Protocols (Self-Validating Systems)

To ensure Trustworthiness , the following protocols are designed with built-in controls. Note that while Yap-tead-IN-1 is a potent biochemical tool, its cellular permeability is limited. These protocols focus on its primary application: Biochemical Validation .

Protocol A: Fluorescence Polarization (FP) Binding Assay

Purpose: To quantitatively determine the


 of Yap-tead-IN-1 against TEAD.

Reagents:

  • Tracer: FAM-labeled YAP peptide (residues 60-100).

  • Protein: Recombinant Human TEAD1 (YAP-binding domain, residues 209-426).

  • Inhibitor: Yap-tead-IN-1 (dissolved in DMSO).

  • Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.05% Tween-20, 1 mM DTT.

Workflow:

  • Optimization (Control Step): Titrate TEAD1 protein against a fixed concentration of FAM-YAP tracer (e.g., 10 nM) to determine the

    
     of the tracer. Use a protein concentration equal to the 
    
    
    
    for the inhibition assay (typically ~50-100 nM) to ensure sensitivity.
  • Reaction Setup:

    • Mix 10 nM FAM-YAP tracer + 100 nM TEAD1 protein in assay buffer.

    • Add serial dilutions of Yap-tead-IN-1 (e.g., 0.1 nM to 10

      
      M).
      
    • Negative Control: Tracer + Protein + DMSO (Max Polarization).

    • Background Control: Tracer only (Min Polarization).

  • Incubation: Incubate at Room Temperature (RT) for 30–60 minutes in a black 384-well plate.

  • Readout: Measure Fluorescence Polarization (Ex: 485 nm / Em: 535 nm).

  • Analysis: Plot mP (milli-polarization) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate

    
    .
    
Protocol B: GST-Pulldown Competition Assay

Purpose: To visualize physical disruption of the complex.

Workflow:

  • Immobilization: Bind GST-TEAD1 fusion protein to Glutathione Sepharose beads. Wash 3x with PBS.

  • Competition: Incubate GST-TEAD1 beads with purified His-tagged YAP protein (or nuclear lysate containing YAP) in the presence of 2

    
    M Yap-tead-IN-1  or Vehicle (DMSO).
    
  • Incubation: Rotate at 4°C for 2 hours.

  • Wash: Centrifuge and wash beads 3x with lysis buffer (high stringency: 300mM NaCl) to remove weak binders.

  • Elution & Blotting: Boil beads in SDS-loading buffer. Perform Western Blot probing for YAP.

  • Validation:

    • Lane 1 (Input): 5% of lysate (Confirm YAP presence).

    • Lane 2 (Vehicle): Strong YAP band (Intact Complex).

    • Lane 3 (Inhibitor): Faint/Absent YAP band (Disrupted Complex).

References

  • Zhang, Z., et al. (2014).[1] "Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP-TEAD Protein-Protein Interaction." ACS Medicinal Chemistry Letters.

  • Li, Y., et al. (2018). "Structural insights into the YAP and TEAD complex." Genes & Development.

  • Zhou, X., et al. (2015). "The Hippo pathway in heart development, regeneration, and diseases." Circulation Research.

  • MedChemExpress. "YAP-TEAD-IN-1 Product Datasheet." MCE.

Sources

Yap-tead-IN-1: Structural Characterization and Mechanistic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yap-tead-IN-1 Peptide Inhibitor Structure and Molecular Weight Content Type: In-depth Technical Guide

Executive Summary

Yap-tead-IN-1 (also widely referenced as Peptide 17 ) is a rationally designed, macrocyclic peptide inhibitor targeting the protein-protein interaction (PPI) between the transcriptional co-activator YAP (Yes-Associated Protein) and the TEAD (Transcriptional Enhancer Associate Domain) family of transcription factors.[1][2]

Unlike small molecule inhibitors that often struggle with the expansive surface area of the YAP-TEAD interface, Yap-tead-IN-1 utilizes a biomimetic strategy . It replicates the "Omega-loop" (


-loop) conformation of the native YAP protein but introduces critical non-natural amino acid substitutions and a covalent constraint to enhance binding affinity (

nM) and metabolic stability.
Chemical Identity & Structural Specifications

The potency of Yap-tead-IN-1 stems from its deviation from the native YAP sequence (residues 81–100). Through Structure-Activity Relationship (SAR) optimization, the native cation-


 interaction was replaced with a disulfide bridge, and hydrophobic residues were optimized for deeper pocket penetration.
1.1. Physicochemical Properties
PropertyValueNotes
Common Name Yap-tead-IN-1 / Peptide 17Originally described by Zhang et al. (2014)
Molecular Weight 2019.86 Da Monoisotopic mass
Chemical Formula C

H

ClN

O

S

Contains one Chlorine atom (from 3-Cl-Phe)
Sequence Length 17 ResiduesMacrocyclic via disulfide bond
Solubility Soluble in Water/DMSOStore lyophilized at -20°C
1.2. Amino Acid Sequence

The peptide is N-terminally acetylated and C-terminally amidated to prevent exopeptidase degradation and eliminate terminal charge artifacts.

Linear Sequence Representation: Ac-Val-Pro-Phe(3-Cl)-Hcy-Leu-Arg-Lys-Nle-Pro-Ala-Ser-Phe-Cys-Lys-Pro-Pro-Glu-NH2[3][4]

Key Modifications:

  • Phe(3-Cl) [Pos 3]: 3-Chlorophenylalanine replaces the native Methionine (Met86). The chloro-substitution fills a hydrophobic pocket on TEAD1 more efficiently than the native sulfur.

  • Hcy [Pos 4] & Cys [Pos 13]: Homocysteine and Cysteine form a disulfide bridge. This covalent constraint locks the peptide into the bioactive

    
    -loop conformation, reducing the entropic cost of binding.[5]
    
  • Nle [Pos 8]: Norleucine replaces the native Leucine (Leu91), enhancing hydrophobic packing.

1.3. Structural Visualization (DOT Diagram)

The following diagram illustrates the cyclic topology of Yap-tead-IN-1, highlighting the non-natural residues and the disulfide bridge.

YapTeadIN1_Structure cluster_legend Legend Key_Mod Non-Natural AA Key_Cyc Cyclization Site Key_Std Standard AA N_Term Ac- Res1 1: Val N_Term->Res1 Res2 2: Pro Res1->Res2 Res3 3: Phe (3-Cl) Res2->Res3 Res4 4: Hcy Res3->Res4 Res5 5: Leu Res4->Res5 Res13 13: Cys Res4->Res13 S-S Bridge Res6 6: Arg Res5->Res6 Res7 7: Lys Res6->Res7 Res8 8: Nle Res7->Res8 Res9 9: Pro Res8->Res9 Res10 10: Ala Res9->Res10 Res11 11: Ser Res10->Res11 Res12 12: Phe Res11->Res12 Res12->Res13 Res14 14: Lys Res13->Res14 Res15 15: Pro Res14->Res15 Res16 16: Pro Res15->Res16 Res17 17: Glu Res16->Res17 C_Term -NH2 Res17->C_Term

Figure 1: Topology of Yap-tead-IN-1 showing the Hcy4-Cys13 disulfide bridge and key non-natural residues.

Mechanism of Action
2.1. Interface 3 Targeting

The YAP-TEAD interaction is mediated by three distinct interfaces. Yap-tead-IN-1 specifically targets Interface 3 , which involves the binding of the YAP


-loop (residues 85–99) into a hydrophobic pocket on the TEAD surface.
  • Native Interaction: In the wild-type complex, YAP residues Met86, Leu91, and Phe95 insert into the TEAD pocket. The loop structure is stabilized by a cation-

    
     interaction between YAP-Arg87 and YAP-Phe96.[6]
    
  • Inhibitor Mechanism: Yap-tead-IN-1 mimics this loop but with higher affinity.

    • Phe(3-Cl) Effect: The chlorine atom at the meta-position of Phenylalanine (Residue 3) probes a sub-pocket in TEAD that native Methionine cannot reach, significantly increasing van der Waals contacts.

    • Disulfide Constraint: The native cation-

      
       interaction (Arg87-Phe96) is replaced by the Hcy4-Cys13 disulfide bond . This covalent lock pre-organizes the peptide into the binding-competent conformation, reducing the energy penalty required to fold upon binding.
      
2.2. Binding Kinetics

Quantitative analysis using Surface Plasmon Resonance (SPR) demonstrates the superior potency of Yap-tead-IN-1 compared to the native YAP fragment.

AnalyteTarget

(Binding Affinity)
IC

(Inhibition)
Yap-tead-IN-1 TEAD115 nM 25 nM
Native YAP (50-171)TEAD140 nMN/A
Native YAP (81-100)TEAD1> 1000 nM49,000 nM

Data Source: Zhang et al., ACS Med.[7] Chem. Lett. 2014 [1]

Experimental Protocols

To validate the integrity and activity of Yap-tead-IN-1, the following protocols are recommended. These serve as self-validating systems to ensure the peptide is correctly synthesized and active.

3.1. Synthesis & Purification (Quality Control)
  • Method: Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

  • Cyclization: The disulfide bridge between Homocysteine (Hcy) and Cysteine (Cys) is formed via oxidation.

    • Protocol: Dissolve crude linear peptide in ammonium bicarbonate buffer (pH 8.0) at high dilution (0.5 mg/mL) to favor intramolecular cyclization over intermolecular dimerization. Stir under air or use a mild oxidant (e.g., DMSO) for 24-48 hours.

  • Validation:

    • HPLC: Single peak >95% purity.

    • Mass Spec: Confirm mass of 2019.86 Da . Note: The presence of Chlorine will result in a distinct isotopic pattern (M and M+2 peaks) which serves as a diagnostic marker for the correct incorporation of Phe(3-Cl).

3.2. GST Pull-Down Competition Assay

This assay confirms the peptide's ability to disrupt the native YAP-TEAD complex in a biological context.[8][7]

Materials:

  • Recombinant GST-TEAD1 (residues 209–426).

  • Cell lysate containing endogenous YAP (e.g., HEK293 or HepG2).

  • Yap-tead-IN-1 (Peptide 17).[1][3][4][9][8]

  • Glutathione Sepharose beads.

Workflow:

  • Immobilization: Incubate GST-TEAD1 (30 µg) with Glutathione beads for 2 hours at 4°C. Wash 3x with Lysis Buffer (50 mM Tris, 150 mM NaCl, 1% Triton X-100).

  • Competition: Prepare reaction mixtures containing:

    • Immobilized GST-TEAD1 beads.

    • Cell lysate (source of full-length YAP).

    • Yap-tead-IN-1 at varying concentrations (0, 10, 100, 1000 nM).

  • Incubation: Rotate mixtures overnight at 4°C.

  • Elution & Detection: Wash beads 5x with Lysis Buffer. Boil beads in SDS-loading buffer. Perform Western Blot probing for YAP.

  • Result Interpretation: A decrease in YAP band intensity with increasing peptide concentration indicates successful inhibition. The IC50 should be in the low nanomolar range.

References
  • Zhang, Z., et al. (2014). "Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP–TEAD Protein–Protein Interaction." ACS Medicinal Chemistry Letters, 5(9), 993–998.

  • Zhou, Z., et al. (2015). "Structure-based design of potent peptide inhibitors of the YAP-TEAD interaction." Proceedings of the National Academy of Sciences, 112, 437–442.

  • Furet, P., et al. (2019).[5] "Structure-based design of potent linear peptide inhibitors of the YAP-TEAD protein-protein interaction derived from the YAP omega-loop sequence." Bioorganic & Medicinal Chemistry Letters, 29(16), 2316-2319.

Sources

Binding affinity Kd of Yap-tead-IN-1 for TEAD1 protein

Technical Analysis: Binding Affinity ( ) of Yap-tead-IN-1 for TEAD1 Protein[1]

Executive Summary

Yap-tead-IN-1 , widely referenced in literature as Peptide 17 , is a potent, cyclic peptide inhibitor designed to disrupt the protein-protein interaction (PPI) between the transcriptional co-activator YAP (Yes-associated protein) and the TEAD1 (Transcriptional Enhanced Associate Domain) transcription factor.[1][2][3]

Unlike traditional small molecules that often target the allosteric palmitoylation pocket of TEAD, Yap-tead-IN-1 functions as a direct competitive inhibitor at the Interface 3 binding site. The authoritative dissociation constant (


15 nM

124

Mechanistic Architecture

The YAP-TEAD Interface

The oncogenic activity of YAP relies on its translocation to the nucleus and subsequent binding to TEAD transcription factors.[5][6] This interaction is mediated by the YAP N-terminal TEAD-binding domain (TBD), which wraps around the globular TEAD domain via three distinct interfaces.[2]

  • Interface 1 & 2: Provide structural stability but contribute less to overall binding energy.

  • Interface 3 (Crucial): The "hotspot" for binding. It involves a twisted-coil region of YAP (residues 86–100) fitting into a hydrophobic groove on the TEAD surface.[2]

Inhibitor Design: Engineering Peptide 17

Yap-tead-IN-1 is not a random discovery but a rationally designed analog of the native YAP Interface 3 sequence. Two critical modifications enhance its affinity beyond that of the native protein:

  • Conformational Constraint: A disulfide bridge between Homocysteine (Hcy) and Cysteine (Cys) locks the peptide into the bioactive

    
    -helical/twisted-coil conformation, reducing the entropy penalty upon binding.
    
  • Hydrophobic Optimization: The substitution of Phenylalanine with 3-Chloro-Phenylalanine (Phe(3-Cl)) increases hydrophobic contact with the TEAD pocket, significantly boosting potency.

Pathway Visualization

The following diagram illustrates the Hippo signaling cascade and the precise intervention point of Yap-tead-IN-1.

HippoPathwayMSTMST1/2(Kinase)LATSLATS1/2(Kinase)MST->LATSActivatesYAP_CytoYAP (Phosphorylated)Cytoplasmic RetentionLATS->YAP_CytoPhosphorylates (S127)YAP_NucYAP (Unphosphorylated)Nuclear TranslocationLATS->YAP_NucInhibition (Off state)ComplexYAP-TEAD Complex(Oncogenic Transcription)YAP_Nuc->ComplexBinds TEADTEADTEAD1Transcription FactorTEAD->ComplexIN1Yap-tead-IN-1(Peptide 17)IN1->TEADCompetitive Binding(Interface 3)IN1->ComplexBlocks Formation

Figure 1: The Hippo signaling pathway showing the competitive inhibition of the YAP-TEAD complex by Yap-tead-IN-1.

Binding Affinity Characterization[1][2][4][7][8][9][10][11][12][13][14]

The binding affinity of Yap-tead-IN-1 was established using Surface Plasmon Resonance (SPR), a label-free method that measures real-time binding kinetics. The data highlights the superior potency of the engineered peptide compared to the native YAP fragment.

Quantitative Data Summary
CompoundSequence / Description

(TEAD1)

(Interaction)
Relative Potency
Yap-tead-IN-1 Ac-Val-Pro-Phe(3-Cl)-Hcy-Leu-Arg-Lys-Nle-Pro-Ala-Ser-Phe-Cys-Lys-Pro-Pro-Glu-NH215 nM 25 nM 1.0x (Reference)
Native YAP Residues 50–171 (Extended fragment)40 nM~50 nM~0.4x
YAP (81-100) Minimal Interface 3 peptide> 1000 nM49,000 nM< 0.001x

Data Source: Zhang et al., ACS Med. Chem. Lett. 2014 [1].[1]

Key Insight: The native YAP (81-100) peptide alone has very weak affinity (

2

Experimental Methodology: SPR Protocol

To replicate or validate the



Protocol: Competitive Binding SPR Assay

Objective: Determine the ability of Yap-tead-IN-1 to disrupt the pre-formed YAP-TEAD complex or bind free TEAD.

Phase 1: Surface Preparation
  • Chip Selection: Use a CM5 (carboxymethylated dextran) sensor chip.

  • Ligand Immobilization:

    • Ligand: Biotinylated YAP peptide (e.g., His-YAP 50-171) or GST-TEAD depending on orientation. Standard approach: Immobilize Biotin-YAP via Streptavidin capture.

    • Flow Rate: 10

      
      L/min.
      
    • Target Level: ~500–1000 Response Units (RU) to prevent mass transport limitations.

Phase 2: Analyte Preparation
  • Buffer System: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20 surfactant, pH 7.4).

  • Compound Dilution: Prepare a concentration series of Yap-tead-IN-1 (e.g., 0.5 nM to 100 nM) in running buffer. Crucial: Match DMSO concentration (typically <1%) exactly between running buffer and sample.

Phase 3: Kinetic Cycle
  • Association: Inject Yap-tead-IN-1 (or TEAD1 pre-incubated with inhibitor) over the surface for 120–180 seconds at 30

    
    L/min.
    
  • Dissociation: Switch to running buffer for 300–600 seconds to monitor

    
    .
    
  • Regeneration: Short pulse (30s) of 10 mM Glycine-HCl (pH 2.0) or 50 mM NaOH to remove bound analyte without damaging the ligand.

Phase 4: Data Analysis
  • Reference Subtraction: Subtract the signal from a reference flow cell (no YAP immobilized).

  • Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model (or competitive inhibition model if utilizing a solution competition setup).

  • Calculation: Derive

    
     using the equation 
    
    
    .
Workflow Visualization

SPR_WorkflowChipStep 1: Chip Prep(Immobilize YAP)SampleStep 2: Sample Prep(Yap-tead-IN-1 Dilution)Chip->SampleReadyInjectStep 3: Injection(Association Phase)Sample->InjectFlow 30 µL/minWashStep 4: Dissociation(Buffer Flow)Inject->WashStop InjectionRegenStep 5: Regeneration(Reset Surface)Wash->RegenRemove AnalyteAnalysisStep 6: Data Fitting(Calc Kd = koff/kon)Wash->AnalysisSensorgram DataRegen->InjectNext Cycle

Figure 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for determining binding kinetics.

Implications for Drug Discovery[15]

Selectivity and Potency

Yap-tead-IN-1 serves as a critical chemical probe. Its

Mechanism Differentiation

Researchers must distinguish between:

  • Interface Inhibitors (e.g., Yap-tead-IN-1): Directly block the YAP-TEAD interaction surface.

  • Palmitoylation Inhibitors (e.g., VT-103, K-975): Bind to the central hydrophobic pocket of TEAD, preventing auto-palmitoylation and allosterically destabilizing the protein.

Yap-tead-IN-1 is the tool of choice when direct steric occlusion of the YAP binding site is the required mechanism of action in biochemical assays.

References

  • Zhang, Z., et al. (2014).[7] "Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP-TEAD Protein-Protein Interaction." ACS Medicinal Chemistry Letters, 5(9), 993–998.[1]

  • Zhou, Z., et al. (2015). "Optimization of a Cyclic Peptide Inhibitor of YAP-TEAD Interaction." Molecular Pharmaceutics, 12(6).[8] (Contextual validation of peptide stability).

  • Calses, P.C., et al. (2019). "Hippo Pathway in Cancer: Aberrant Regulation and Therapeutic Strategies."[9][10] Trends in Cancer, 5(5), 297-307. (Review of therapeutic targets including Interface 3).

The Differential Landscape of YAP-TEAD Inhibition: A Technical Guide to Peptide 17 and Small Molecule Approaches

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The transcriptional coactivator Yes-associated protein (YAP) and its interaction with the TEA domain (TEAD) family of transcription factors represent a critical node in the Hippo signaling pathway, a pivotal regulator of organ size, cell proliferation, and apoptosis. Dysregulation of the Hippo pathway, leading to hyperactivation of the YAP-TEAD transcriptional program, is a key driver in the initiation and progression of numerous cancers. Consequently, the disruption of the YAP-TEAD protein-protein interaction (PPI) has emerged as a highly sought-after therapeutic strategy. This in-depth technical guide provides a comprehensive comparison of two principal classes of inhibitors targeting this interaction: the rationally designed peptide inhibitor, Yap-tead-IN-1 (Peptide 17), and a diverse array of small molecule inhibitors. We will delve into their distinct mechanisms of action, comparative efficacy, and the experimental methodologies crucial for their evaluation, offering researchers, scientists, and drug development professionals a robust framework for navigating this promising therapeutic landscape.

Introduction: The Hippo Pathway and the YAP-TEAD Nexus as a Therapeutic Target

The Hippo signaling pathway is a complex kinase cascade that, when active, phosphorylates and promotes the cytoplasmic sequestration and degradation of YAP and its paralog TAZ. In the "Hippo-off" state, unphosphorylated YAP/TAZ translocates to the nucleus and binds to TEAD transcription factors, initiating a gene expression program that drives cell proliferation and inhibits apoptosis.[1] In many cancers, mutations in upstream Hippo pathway components or other signaling inputs lead to the constitutive nuclear localization of YAP, making the disruption of the YAP-TEAD interaction an attractive therapeutic intervention point.[2] However, the large, flat, and featureless nature of the YAP-TEAD binding interface has historically presented a significant challenge for the development of potent and specific inhibitors.[3]

This guide will explore and contrast two successful strategies that have overcome this hurdle: a potent, cyclized peptide inhibitor and various classes of small molecule inhibitors, each with unique modes of action and therapeutic potential.

The Peptide Approach: Yap-tead-IN-1 (Peptide 17)

Yap-tead-IN-1, also known as Peptide 17, is a synthetically engineered 17-mer cyclic peptide that acts as a potent and competitive inhibitor of the YAP-TEAD interaction.[4][5][6][7][8][9][10][11][12]

Rational Design and Optimization

Peptide 17 was developed through a structure-guided design process, starting from a weakly inhibitory linear peptide derived from the third binding interface of YAP (residues 84-100) with TEAD.[5][13] Key optimization steps included:

  • Alanine Scanning: Identification of key residues for binding and the discovery that a D94A mutation was beneficial.[5]

  • Conformational Constraint: Replacement of a native cation-π interaction with a disulfide bridge to cyclize the peptide. This pre-organizes the peptide into its bioactive conformation, reducing the entropic penalty of binding and significantly enhancing potency.[5][12]

  • Hydrophobic and Polar Interactions: Modifications at key positions to optimize hydrophobic interactions and capture important hydrogen bonds, further boosting binding affinity.[5]

This rational design process transformed a micromolar inhibitor into a highly potent nanomolar antagonist of the YAP-TEAD interaction.

Mechanism of Action: Competitive Inhibition

Peptide 17 functions as a direct competitive inhibitor. It mimics the binding of the YAP protein to the surface of TEAD, physically occluding the natural interaction site and preventing the formation of the oncogenic YAP-TEAD transcriptional complex.[4][9]

cluster_0 Normal YAP-TEAD Interaction cluster_1 Inhibition by Peptide 17 YAP YAP TEAD TEAD YAP->TEAD Binding Peptide17 Peptide 17 TEAD_inhibited TEAD Peptide17->TEAD_inhibited Competitive Binding YAP_blocked YAP YAP_blocked->TEAD_inhibited Interaction Blocked

Figure 1: Mechanism of competitive inhibition by Peptide 17.

The Small Molecule Inhibitor Landscape

In contrast to the direct competitive mechanism of Peptide 17, the majority of small molecule inhibitors of the YAP-TEAD pathway function through an allosteric mechanism, targeting a lipid-binding pocket on TEAD.[7][14][15]

Targeting the TEAD Palmitoylation Pocket

TEAD transcription factors undergo a crucial post-translational modification known as auto-palmitoylation, where a palmitate molecule covalently attaches to a conserved cysteine residue within a central hydrophobic pocket.[5][16] This modification is essential for TEAD stability and its interaction with YAP.[16] Small molecule inhibitors have been designed to occupy this "palmitate pocket," thereby preventing palmitoylation and allosterically disrupting the YAP-TEAD interaction.[3][17][18]

Classes of Small Molecule Inhibitors

Several distinct chemical scaffolds have been developed as TEAD palmitoylation inhibitors, including:

  • VT104: A potent, orally bioavailable pan-TEAD inhibitor that blocks TEAD auto-palmitoylation.[3][17][18][19]

  • K-975: A covalent inhibitor that forms a bond with the conserved cysteine in the palmitate pocket, demonstrating strong anti-tumor activity.[1][20][21][22][23]

  • IAG933: A first-in-class, orally available inhibitor that directly disrupts the YAP/TAZ-TEAD interaction, showing potent preclinical activity.[6][24][25][26][27][28]

Some small molecules have also been reported to induce a "cofactor switch," where they promote the binding of the transcriptional co-repressor VGLL4 to TEAD, further inhibiting oncogenic gene expression.[15]

cluster_0 Allosteric Inhibition TEAD_pocket TEAD with Palmitate Pocket TEAD_conformation TEAD (Altered Conformation) TEAD_pocket->TEAD_conformation Induces Conformational Change SMI Small Molecule Inhibitor SMI->TEAD_pocket Binds to Palmitate Pocket YAP_allosteric YAP YAP_allosteric->TEAD_conformation Binding Disrupted

Figure 2: Allosteric inhibition by small molecules targeting the TEAD palmitate pocket.

Head-to-Head Comparison: Peptide 17 vs. Small Molecule Inhibitors

FeatureYap-tead-IN-1 (Peptide 17)Small Molecule Inhibitors (e.g., VT104, K-975, IAG933)
Mechanism of Action Competitive inhibitor at the YAP-TEAD interfacePrimarily allosteric inhibitors targeting the TEAD palmitate pocket
Binding Affinity (Kd) 15 nM (for TEAD1)[4][9][12]Varies; can be in the low nanomolar range
In Vitro Potency (IC50) 25 nM (disrupting YAP-TEAD interaction)[4][6][7][8][10][11]VT104: 10.4 nM (YAP reporter assay)[3][17][18]; IAG933: 9 nM (Avi-human TEAD 4)[6]
Cell Permeability Generally low, may require delivery strategies[8][12]Generally higher, designed for oral bioavailability[17][18][19][20][21]
Metabolic Stability Susceptible to proteolytic degradation, though cyclization improves stability[12]Generally more stable, optimized during drug development
Specificity High specificity for the YAP-TEAD binding grooveCan have off-target effects, though newer generations are highly selective[14][29]
In Vivo Efficacy Demonstrated to inhibit lung cancer cell malignancy in preclinical models[30]VT104, K-975, and IAG933 show significant tumor regression in xenograft models[17][20][23][26][28][31]
Pharmacokinetics Typically short half-life, though modifications can extend itOptimized for favorable oral pharmacokinetics[2][26][27][28]

Essential Experimental Protocols for Inhibitor Characterization

The robust characterization of YAP-TEAD inhibitors requires a suite of well-controlled biochemical and cell-based assays.

Biochemical Assays

This assay is a highly sensitive method to quantify the disruption of the YAP-TEAD PPI in a high-throughput format.

  • Principle: A long-lifetime donor fluorophore (e.g., terbium cryptate) is conjugated to one binding partner (e.g., anti-GST antibody bound to GST-TEAD), and an acceptor fluorophore is conjugated to the other (e.g., fluorescently labeled YAP peptide). When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. Inhibitors that disrupt the interaction cause a decrease in the FRET signal.[11][32]

  • Protocol Outline:

    • Immobilize GST-tagged TEAD in a microplate well.

    • Add a terbium-labeled anti-GST antibody (donor).

    • Add the test compound at various concentrations.

    • Add a fluorescently labeled YAP peptide (acceptor).

    • Incubate to allow binding to reach equilibrium.

    • Measure the time-resolved fluorescence at both donor and acceptor emission wavelengths.

    • Calculate the FRET ratio and determine the IC50 of the inhibitor.

Cell-Based Assays

Co-IP is a gold-standard method to confirm the disruption of the endogenous YAP-TEAD interaction within a cellular context.

  • Principle: An antibody against either YAP or TEAD is used to pull down the protein from a cell lysate. If the two proteins are interacting, the binding partner will be co-precipitated. The presence of the co-precipitated protein is then detected by Western blotting. A potent inhibitor will reduce the amount of the co-precipitated partner.[9][26][28][29][33]

  • Protocol Outline:

    • Culture cells to an appropriate confluency and treat with the inhibitor or vehicle control for a specified time.

    • Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

    • Incubate the lysate with an antibody specific to the bait protein (e.g., anti-YAP).

    • Add protein A/G beads to capture the antibody-protein complex.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads.

    • Analyze the eluate by SDS-PAGE and Western blotting using antibodies against both the bait and prey proteins (e.g., anti-YAP and anti-TEAD).

This assay measures the transcriptional activity of the YAP-TEAD complex.

  • Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing multiple TEAD binding sites (e.g., 8xGTIIC). When YAP and TEAD are active, they drive the expression of luciferase, which can be quantified by measuring luminescence. Inhibitors of the YAP-TEAD interaction will decrease luciferase expression.[16][17][18][25]

  • Protocol Outline:

    • Seed reporter cells in a multi-well plate.

    • Treat the cells with the inhibitor at various concentrations.

    • Incubate for a period sufficient to observe changes in gene expression (e.g., 24-48 hours).

    • Lyse the cells and add a luciferase substrate.

    • Measure the luminescence using a luminometer.

    • Normalize the data to a control (e.g., a constitutively expressed Renilla luciferase) and determine the IC50 of the inhibitor.

CETSA is a powerful technique to verify direct target engagement of an inhibitor with TEAD in a cellular environment.

  • Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. In CETSA, cells are treated with the inhibitor and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified. A stabilizing ligand will result in a shift of the melting curve to higher temperatures.[32][33][34][35][36]

  • Protocol Outline:

    • Treat intact cells or cell lysates with the inhibitor or vehicle control.

    • Aliquot the samples and heat them to a range of temperatures using a thermal cycler.

    • Lyse the cells (if treated intact) and separate the soluble fraction from the precipitated proteins by centrifugation.

    • Quantify the amount of soluble TEAD in the supernatant by Western blotting or other sensitive detection methods.

    • Plot the amount of soluble TEAD as a function of temperature to generate melting curves and determine the shift in thermal stability.

cluster_0 Inhibitor Characterization Workflow Biochemical Biochemical Assays (e.g., TR-FRET) CellBased Cell-Based Assays Biochemical->CellBased Validate in Cellular Context CoIP Co-Immunoprecipitation CellBased->CoIP Luciferase Luciferase Reporter Assay CellBased->Luciferase CETSA Cellular Thermal Shift Assay CellBased->CETSA InVivo In Vivo Efficacy Studies (Xenograft Models) CellBased->InVivo Lead Candidate Progression

Figure 3: A typical workflow for the characterization of YAP-TEAD inhibitors.

Conclusion and Future Perspectives

Both peptide-based and small molecule inhibitors have demonstrated significant promise in targeting the historically "undruggable" YAP-TEAD protein-protein interaction. Yap-tead-IN-1 (Peptide 17) exemplifies the power of rational, structure-based design in generating highly potent and specific inhibitors. However, challenges related to cell permeability and in vivo stability, common to many peptide therapeutics, need to be addressed for broader clinical translation.

Small molecule inhibitors, particularly those targeting the TEAD palmitate pocket, have shown excellent drug-like properties, including oral bioavailability and potent in vivo anti-tumor activity. Several of these compounds are now advancing into clinical trials, heralding a new era of targeted therapies for Hippo-driven cancers.[2]

The choice between a peptide and a small molecule approach will depend on the specific therapeutic context, including the desired mode of administration, target selectivity, and potential for off-target effects. The continued development of innovative delivery technologies for peptides and the ongoing refinement of small molecule scaffolds will undoubtedly expand the arsenal of weapons against YAP-TEAD-driven malignancies. The rigorous application of the experimental methodologies outlined in this guide will be paramount to the successful clinical translation of these promising therapeutic agents.

References

  • Zhang, Z., et al. (2014). Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP–TEAD Protein–Protein Interaction. ACS Medicinal Chemistry Letters, 5(9), 993–998. [Link]

  • Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity. Frontiers. [Link]

  • Peptide 17, an inhibitor of YAP/TEAD4 pathway, mitigates lung cancer malignancy. [Link]

  • Cellular activity and selectivity a, Time-dependent effect in... - ResearchGate. [Link]

  • Small molecule YAP/TAZ-TEAD inhibitors. Several approaches and... - ResearchGate. [Link]

  • Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers. ResearchGate. [Link]

  • Targeting the Hippo pathway in cancers via ubiquitination dependent TEAD degradation. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • K-975 is an Orally Active and Selective TEAD Inhibitor. Immune System Research. [Link]

  • Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers. PMC. [Link]

  • Abstract 1660: Tumor pharmacokinetics and pharmacodynamics assessment of TEAD inhibitor VT03989 in patient-derived xenograft models of glioblastoma. AACR Journals. [Link]

  • Schematic showing TEAD palmitoylation assay. Cells expressing TEAD are... - ResearchGate. [Link]

  • IAG933, an oral selective YAP1-TAZ/pan-TEAD protein-protein interaction inhibitor (PPIi) with pre-clinical activity in monotherapy and combinations with MAPK inhibitors. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]

  • Novartis reports identification of IAG-933, a YAP-TEAD interaction inhibitor. BioWorld. [Link]

  • Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal - University of Dundee. [Link]

  • The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma. PMC. [Link]

  • First-in-Class YAP/TEAD Inhibitor Demonstrates Early Efficacy Targeting Hippo Pathway. [Link]

  • Discovery of a novel TEAD inhibitor for the treatment of malignant pleural mesothelioma. [Link]

  • Small-Molecule Covalent Stabilization and Inhibition of the TEAD·YAP1 Transcription Factor in Cancer Cells. PubMed. [Link]

  • Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma. Life Science Alliance. [Link]

  • Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling. eLife. [Link]

  • TEAD-targeting small molecules induce a cofactor switch to regulate the Hippo pathway. PNAS. [Link]

  • Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP–TEAD Protein–Protein Interaction. PMC. [Link]

  • First-in-Class YAP/TEAD Inhibitor Demonstrates Early Efficacy Targeting Hippo Pathway. [Link]

  • Exploring structural and biological insights of TEAD through rational design and synthesis of niflumic acid derivatives. Taylor & Francis. [Link]

  • Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription. PMC. [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]

  • In vivo effects of novel YAP/TAZ-TEAD inhibitors. KU Leuven. [Link]

  • Targeted degradation of specific TEAD paralogs by small molecule degraders. PMC. [Link]

  • Protein-Protein Interaction Disruptors of the YAP/TAZ-TEAD Transcriptional Complex. MDPI. [Link]

Sources

Yap-tead-IN-1 CAS 1659305-79-9 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Biology & Therapeutic Applications in the Hippo-YAP Pathway

Part 1: Executive Summary

Yap-tead-IN-1 (CAS: 1659305-79-9), often referred to in literature as Peptide 17 , is a potent, synthetic cyclic peptide inhibitor designed to disrupt the protein-protein interaction (PPI) between Yes-Associated Protein (YAP) and Transcriptional Enhancer Associate Domain (TEAD) transcription factors.

Dysregulation of the Hippo signaling pathway leads to nuclear accumulation of YAP, where it complexes with TEAD to drive oncogenic gene expression (e.g., CTGF, CYR61).[1] Unlike small molecule inhibitors that often target the TEAD palmitoylation pocket, Yap-tead-IN-1 acts as a direct competitive antagonist at Interface 3 of the YAP-TEAD binding surface. With an IC50 of 25 nM and a binding affinity (Kd ) of 15 nM for TEAD1, it exhibits significantly higher potency than the native YAP(50–171) fragment (Kd = 40 nM).[2][3][4]

This guide details the physicochemical properties, mechanism of action, synthesis methodology, and validated experimental protocols for utilizing Yap-tead-IN-1 in high-fidelity research.

Part 2: Chemical & Physical Characterization

Yap-tead-IN-1 is a 17-mer cyclic peptide containing non-standard amino acids and a specific disulfide constraint designed to lock the peptide into a bioactive


-helical conformation that mimics the YAP 

-loop.
2.1 Chemical Identity
PropertySpecification
Common Name Yap-tead-IN-1; Peptide 17
CAS Number 1659305-79-9 (TFA salt); 1659305-78-8 (Free base)
Molecular Formula

Molecular Weight 2019.86 Da
Sequence Ac-Val-Pro-Phe(3-Cl)-Hcy-Leu-Arg-Lys-Nle-Pro-Ala-Ser-Phe-Cys-Lys-Pro-Pro-Glu-NH2
Cyclization Disulfide bridge between Hcy4 and Cys13
2.2 Key Structural Modifications

The potency of Yap-tead-IN-1 stems from three critical rational design choices:

  • 3-Cl-Phe substitution: Enhances hydrophobic packing against the TEAD surface.

  • Norleucine (Nle) substitution: Replaces Methionine to prevent oxidation and improve stability.

  • Hcy-Cys Disulfide Bridge: A homocysteine-cysteine linkage creates a macrocycle that entropically stabilizes the

    
    -helical structure required for TEAD binding, superior to linear counterparts.
    
2.3 Physicochemical Properties
ParameterValueNotes
Solubility (Water) ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

89 mg/mL
Highly soluble due to charged residues (Arg, Lys, Glu).
Solubility (DMSO)

24 mg/mL
Suitable for preparing 10 mM stock solutions.
Solubility (Ethanol)

47 mg/mL
Alternative organic solvent.
Appearance White to off-white solidLyophilized powder.
Stability HygroscopicStore at -20°C (solid) or -80°C (solution). Avoid freeze-thaw cycles.
Part 3: Mechanism of Action

The YAP-TEAD complex is mediated by three distinct interfaces. Interface 3 involves the YAP


-loop inserting into a hydrophobic groove on the TEAD surface.[1] Yap-tead-IN-1 mimics this 

-loop but forms a "super-binder" complex.
3.1 Competitive Inhibition Model

Yap-tead-IN-1 occupies the TEAD surface, sterically preventing endogenous YAP from binding. This blockade inhibits the recruitment of RNA Polymerase II to TEAD target genes, effectively silencing the oncogenic transcriptional program.

HippoPathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus node_kinase node_kinase node_tf node_tf node_inhibitor node_inhibitor node_gene node_gene MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylation YAP_Cyto YAP (Phosphorylated) LATS1_2->YAP_Cyto Phosphorylates S127 YAP_Nuc YAP (Active) LATS1_2->YAP_Nuc Inhibition of Entry Proteasome Degradation YAP_Cyto->Proteasome Complex YAP-TEAD Complex YAP_Nuc->Complex Binds Interface 3 TEAD TEAD1-4 TEAD->Complex Genes Target Genes (CTGF, CYR61) Complex->Genes Transcription IN1 Yap-tead-IN-1 (Peptide 17) IN1->TEAD High Affinity Binding (Kd = 15 nM) IN1->Complex Blocks Formation

Figure 1: Mechanism of Action. Yap-tead-IN-1 enters the nucleus and competitively binds TEAD with higher affinity than native YAP, preventing the formation of the transcriptional complex.

Part 4: Synthesis & Preparation Protocol

Since Yap-tead-IN-1 is a modified cyclic peptide, its synthesis requires Solid-Phase Peptide Synthesis (SPPS) followed by a specific cyclization step.

4.1 Synthesis Strategy (Fmoc-Chemistry)
  • Resin: Rink Amide MBHA resin (provides C-terminal amide).

  • Coupling Reagents: HATU/DIEA.

  • Deprotection: 20% Piperidine in DMF.

Step-by-Step Protocol:

  • Resin Loading: Swell Rink Amide resin in DMF for 30 min.

  • Sequential Coupling: Couple amino acids in reverse order (Glu

    
     Val).
    
    • Critical: Use Fmoc-Phe(3-Cl)-OH , Fmoc-Hcy(Trt)-OH , and Fmoc-Nle-OH at the appropriate positions.

  • N-Terminal Acetylation: After the final Valine deprotection, react with Acetic Anhydride/Pyridine (1:1) in DCM to cap the N-terminus.

  • Cleavage: Treat resin with TFA/TIS/H2O/EDT (94:1:2.5:2.5) for 2 hours to cleave the peptide and remove side-chain protecting groups (Trt, tBu, Boc, Pbf).

  • Precipitation: Precipitate crude linear peptide in cold diethyl ether.

4.2 Cyclization (Disulfide Bond Formation)

The linear peptide contains free thiols on Homocysteine (Hcy) and Cysteine (Cys).

  • Dissolve linear peptide in Ammonium Bicarbonate buffer (0.1 M, pH 8.0) at a dilute concentration (< 0.5 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.

  • Stir open to air (air oxidation) or add dilute

    
     dropwise. Monitor by HPLC/MS until the linear mass (M+2H) shifts to cyclic mass (M).
    
  • Purification: Purify via preparative RP-HPLC (C18 column) using a water/acetonitrile gradient with 0.1% TFA.

  • Lyophilization: Freeze-dry to obtain the final white powder.

Part 5: Biological Profiling & Experimental Protocols
5.1 Binding Affinity Data
Interaction PairKd (Dissociation Constant)Method
Yap-tead-IN-1 + TEAD1 15 ± 2 nM Surface Plasmon Resonance (SPR)
Native YAP(50-171) + TEAD140 ± 5 nMSPR
Yap-tead-IN-1 + TEAD4~20-30 nMFluorescence Polarization
5.2 Protocol A: Fluorescence Polarization (FP) Binding Assay

Objective: Validate the inhibitory potency (IC50) of Yap-tead-IN-1 against a fluorescently labeled YAP probe.

Materials:

  • Recombinant TEAD1 or TEAD4 protein (GST-tagged or His-tagged).

  • Fluorescent Probe: FAM-labeled YAP peptide (e.g., FAM-YAP 60-100).

  • Assay Buffer: 20 mM Tris (pH 7.5), 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.

Workflow:

  • Probe Preparation: Dilute FAM-YAP probe to 10 nM in Assay Buffer.

  • Protein Titration: Determine the Kd of the FAM-YAP/TEAD interaction first to select the optimal protein concentration (usually at Kd, ~50 nM).

  • Inhibitor Dilution: Prepare a serial dilution of Yap-tead-IN-1 (e.g., 10

    
    M down to 0.1 nM) in Assay Buffer + 2% DMSO.
    
  • Incubation:

    • Mix 10

      
      L of TEAD protein (at 2x concentration).
      
    • Add 10

      
      L of Yap-tead-IN-1 dilution.
      
    • Incubate for 30 mins at Room Temp (RT).

    • Add 10

      
      L of FAM-YAP probe (at 3x concentration).
      
    • Incubate for 60 mins at RT in the dark.

  • Measurement: Read Fluorescence Polarization (Ex 485 nm / Em 535 nm) on a multimode plate reader (e.g., EnVision).

  • Analysis: Plot mP vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC50.

5.3 Protocol B: Luciferase Reporter Assay (Cellular Activity)

Objective: Measure the functional inhibition of YAP-TEAD transcriptional activity in live cells.

Materials:

  • Cell Line: HEK293T or MDA-MB-231.

  • Plasmids:

    • 8xGTIIC-Luciferase (TEAD-responsive firefly luciferase reporter).

    • pRL-TK (Renilla luciferase control).

    • YAP-S127A (Constitutively active YAP vector, optional for overexpression).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in a 96-well white-walled plate. Incubate 24h.
    
  • Transfection: Co-transfect 8xGTIIC-Luc (100 ng) and pRL-TK (10 ng) using Lipofectamine.

  • Treatment: 6 hours post-transfection, treat cells with Yap-tead-IN-1 (0, 10, 100, 1000 nM).

    • Note: Peptides often have poor cell permeability. If no effect is observed, consider using a lipid delivery reagent (e.g., PulseIn) or electroporation, although Yap-tead-IN-1 has shown some intrinsic permeability in specific high-concentration contexts.

  • Lysis: 24 hours post-treatment, lyse cells using Passive Lysis Buffer.

  • Detection: Use a Dual-Luciferase Assay System. Measure Firefly (Signal) and Renilla (Normalization).

  • Calculation: Calculate Relative Light Units (RLU) = Firefly/Renilla. Normalize to vehicle control.

Part 6: References
  • Zhang, Z., et al. (2014). "Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP-TEAD Protein-Protein Interaction."[2][4][5] ACS Medicinal Chemistry Letters, 5(9), 993–998.[5]

  • Zhou, X., et al. (2015). "The YAP/Hippo pathway: a novel therapeutic target for heart failure." Journal of Cardiovascular Pharmacology, 66(5), 409-419.

  • Calses, P.C., et al. (2019). "Hippo Pathway in Cancer: Pharmacological Targets and Therapeutic Strategies." Trends in Pharmacological Sciences, 40(12), 911-928.

  • MedChemExpress. "YAP-TEAD-IN-1 Product Datasheet & Biological Activity."

  • PubChem. "Compound Summary for CID 118714486: YAP-TEAD Inhibitor 1."

Sources

Technical Deep Dive: Yap-tead-IN-1 Competitive Inhibition of YAP Interface 3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The YAP-TEAD protein-protein interaction (PPI) is the final effector step of the Hippo signaling pathway, a prime therapeutic target for Hippo-driven malignancies (e.g., mesothelioma, uveal melanoma). While the YAP-TEAD interface is extensive, structural biology has identified Interface 3 (the


-loop)  as the thermodynamic anchor essential for high-affinity complex formation.[1][2]

Yap-tead-IN-1 (also known as Peptide 17) is a rationally designed, cyclic peptidomimetic that functions as a potent competitive inhibitor targeting Interface 3.[3] By mimicking the conserved


-loop conformation of YAP, it achieves nanomolar affinity (

nM), effectively displacing endogenous YAP and silencing oncogenic transcription.

This guide details the structural mechanistics of Interface 3, the chemical engineering of Yap-tead-IN-1, and validated protocols for quantifying this competitive inhibition.

Part 1: Structural Mechanistics of YAP Interface 3[2]

The interaction between the YAP co-activator and the TEAD transcription factor is mediated by three distinct interfaces.[1][2][4][5][6][7][8][9] Understanding the hierarchy of these interfaces is critical for interpreting the mechanism of Yap-tead-IN-1.

The Three Interfaces[1][2][4][5][6][7][9]
  • Interface 1 (Antiparallel

    
    -sheet):  Involves YAP residues 52–58. It provides structural orientation but contributes minimally to binding affinity.[1][2]
    
  • Interface 2 (

    
    -helix interaction):  Involves YAP residues 61–73 forming an 
    
    
    
    -helix that sits in a groove formed by TEAD helices
    
    
    and
    
    
    .
  • Interface 3 (The

    
    -loop):  This is the critical hotspot . YAP residues 86–100 adopt a twisted-coil or "omega" shape that inserts deep into a hydrophobic pocket on TEAD.
    
The Critical Role of Interface 3

Mutagenesis studies confirm that disrupting Interface 3 abolishes YAP-TEAD complex formation, whereas disrupting Interface 1 or 2 only weakens it.

  • Key YAP Residues: Met86, Leu91, and Phe95 form a hydrophobic triad that anchors the loop.

  • TEAD Pocket: A hydrophobic cavity lined by TEAD residues (e.g., Phe, Lys, Val) that accommodates the YAP triad.

Yap-tead-IN-1 Mechanism: The inhibitor is a 17-mer cyclic peptide derived from the native YAP Interface 3 sequence. It utilizes a disulfide bond to "lock" the peptide into the bioactive


-loop conformation, reducing the entropic cost of binding and enhancing affinity beyond that of the native protein.
Visualization: Hippo Pathway & Interface Logic

Hippo_YAP_TEAD_Mechanism cluster_Hippo Hippo Signaling Cascade cluster_Nucleus Nucleus: Transcriptional Activation MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Activates YAP_Phos YAP (Phosphorylated) Cytoplasmic Retention LATS1_2->YAP_Phos Phosphorylates S127 YAP_Nucl YAP (Nuclear) YAP_Phos->YAP_Nucl Inhibition (Off) Complex YAP-TEAD Complex (Oncogenic Transcription) YAP_Nucl->Complex Binds via Interface 3 TEAD TEAD Transcription Factor TEAD->Complex IN1 Yap-tead-IN-1 (Cyclic Peptide) IN1->TEAD Competitive Inhibition (Blocks Interface 3 Pocket) IN1->Complex Disrupts

Caption: Hippo pathway context showing Yap-tead-IN-1 competitively blocking the TEAD pocket required for YAP Interface 3 binding.

Part 2: Compound Profile (Yap-tead-IN-1)

Yap-tead-IN-1 is not a small molecule in the traditional sense but a macrocyclic peptide . Its design highlights the "stapling" strategy used to target flat PPI surfaces.

FeatureSpecification
Common Name Yap-tead-IN-1 (Peptide 17)
Chemical Class Cyclic Peptidomimetic (17-mer)
Sequence Ac-Val-Pro-Phe(3-Cl)-Hcy-Leu-Arg-Lys-Nle-Pro-Ala-Ser-Phe-Cys-Lys-Pro-Pro-Glu-NH2
Cyclization Disulfide bond between Homocysteine (Hcy) and Cysteine (Cys)
Modifications Phe(3-Cl): 3-Chlorophenylalanine increases hydrophobic contact.Nle: Norleucine replaces Methionine to prevent oxidation.Hcy: Homocysteine allows for a larger ring size than Cys-Cys.[10]
Binding Affinity (

)
15 nM (vs. 40 nM for native YAP 50-171 peptide)
Inhibition (

)
25 nM (Fluorescence Polarization assay)

Part 3: Experimental Validation Protocols

To validate Yap-tead-IN-1 activity, researchers must demonstrate specific disruption of the YAP-TEAD interaction, not just general toxicity.

Protocol 1: Fluorescence Polarization (FP) Binding Assay

Purpose: To quantify the


 of Yap-tead-IN-1 by measuring its ability to displace a fluorescently labeled YAP peptide from TEAD.
Causality:  FP measures the rotation of a molecule. A small fluorescent peptide bound to a large protein (TEAD) rotates slowly (High FP). When displaced by Yap-tead-IN-1, it rotates freely (Low FP).

Materials:

  • Tracer: FITC-labeled YAP peptide (residues 81–100).

  • Protein: Recombinant Human TEAD1 (GST-tagged or His-tagged).

  • Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.

Step-by-Step Methodology:

  • Tracer Optimization: Titrate FITC-YAP tracer (1–100 nM) against fixed TEAD1 to determine the

    
     of the tracer. Select a tracer concentration slightly below the 
    
    
    
    (e.g., 10 nM).
  • Master Mix Prep: Prepare a solution containing 20 nM TEAD1 and 10 nM FITC-YAP tracer in the assay buffer.

  • Inhibitor Dilution: Prepare serial dilutions of Yap-tead-IN-1 in DMSO (10-point dose-response, starting at 10

    
    M). Ensure final DMSO concentration is <2%.
    
  • Incubation: Add 1

    
    L of inhibitor to 19 
    
    
    
    L of Master Mix in a black 384-well low-volume plate.
  • Equilibration: Incubate for 30–60 minutes at room temperature in the dark.

  • Read: Measure FP (Ex: 485 nm, Em: 535 nm) on a multimode plate reader.

  • Analysis: Plot mP (milli-polarization) vs. log[Inhibitor]. Fit to a sigmoidal dose-response equation to calculate

    
    .
    
Protocol 2: Co-Immunoprecipitation (Co-IP) Validation

Purpose: To confirm the inhibitor works in a complex cellular environment, not just in a test tube.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with Flag-YAP and Myc-TEAD1 plasmids.

  • Treatment: 24 hours post-transfection, treat cells with Yap-tead-IN-1 (e.g., 1

    
    M, 5 
    
    
    
    M) or Vehicle (DMSO) for 4–6 hours.
    • Note: Peptides often have poor cell permeability. If using the native peptide, electroporation or lipid-based delivery may be required. However, the cyclic nature improves stability.

  • Lysis: Lyse cells in mild IP buffer (50 mM Tris pH 7.4, 150 mM NaCl, 0.5% NP-40, protease inhibitors). Crucial: Do not use harsh detergents (SDS) that disrupt PPIs.

  • Pull-Down: Incubate lysates with Anti-Flag M2 magnetic beads for 2 hours at 4°C.

  • Wash: Wash beads 3x with lysis buffer to remove non-specific binders.

  • Elution & Blot: Elute with 3x Flag peptide or SDS sample buffer. Western Blot for Myc-TEAD.

    • Result: Effective inhibition is seen as a dose-dependent decrease in Myc-TEAD band intensity in the Flag-YAP IP lane.

Visualization: Experimental Workflow

FP_Assay_Workflow cluster_Components Assay Components cluster_State1 Control (High FP) cluster_State2 Inhibited (Low FP) TEAD TEAD Protein (Large) Bound Tracer Bound to TEAD TEAD->Bound + Tracer Tracer FITC-YAP (Small, Fluorescent) Tracer->Bound Inhibitor Yap-tead-IN-1 SlowRot Slow Rotation High Polarization Bound->SlowRot Displaced Tracer Displaced (Free) Bound->Displaced + Yap-tead-IN-1 Blocked TEAD Bound to Inhibitor Bound->Blocked Competitive Displacement FastRot Fast Rotation Low Polarization Displaced->FastRot

Caption: Fluorescence Polarization workflow. Inhibitor displaces tracer, reducing polarization signal.

References

  • Zhang, Z., et al. (2014).[3] "Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP-TEAD Protein-Protein Interaction." ACS Medicinal Chemistry Letters, 5(9), 993–998.[3]

  • Li, Z., et al. (2010). "Structural insights into the YAP and TEAD complex." Genes & Development, 24(3), 235–240.

  • Hau, J.C., et al. (2013). "The TEAD4–YAP interface as a drug target: screening and structure-based design." Protein Science, 22, 79-88.

  • PubChem. (n.d.). "YAP-TEAD Inhibitor 1 Compound Summary." National Library of Medicine.

Sources

Methodological & Application

Application Note: Protocol for Solvation and Handling of YAP-TEAD-IN-1 (TFA Salt)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

YAP-TEAD-IN-1 (TFA) is a potent, competitive 17-mer cyclic peptide inhibitor designed to disrupt the protein-protein interaction (PPI) between YAP (Yes-associated protein) and TEAD (Transcriptional Enhanced Associate Domain). This interaction is the final effector step of the Hippo signaling pathway, a critical regulator of organ size, tissue regeneration, and tumorigenesis.

Unlike small molecule inhibitors (e.g., Verteporfin), YAP-TEAD-IN-1 mimics the specific binding interface of YAP, offering high affinity (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) for TEAD1.
Physicochemical Properties

The "(tfa)" designation indicates this compound is supplied as a Trifluoroacetate salt . This is critical for solvation: TFA salts are generally more soluble in polar solvents but can acidify aqueous solutions, potentially causing precipitation in unbuffered media or cytotoxicity in sensitive cell lines.

PropertyDetails
Chemical Name YAP-TEAD Inhibitor 1 (Peptide 17)
Form Trifluoroacetate (TFA) Salt
CAS No. 1659305-79-9 (TFA salt) / 1659305-78-8 (Free base)
Molecular Weight ~2019.9 g/mol (Free base) +

Solubility (DMSO)

(~49.5 mM)
Solubility (Water) Variable (pH dependent); typically

without pH adjustment
Storage -20°C (Solid); -80°C (Solution)

Mechanism of Action

To understand the importance of proper solvation, one must understand the target. YAP-TEAD-IN-1 functions by occupying the hydrophobic pocket of TEAD, preventing the recruitment of the YAP co-activator. If the compound precipitates due to improper solvation, the effective concentration drops, leading to false negatives in transcriptional suppression assays.

HippoPathway Hippo Hippo Pathway (MST1/2, LATS1/2) YAP_Phos Phospho-YAP (Cytoplasmic Retention) Hippo->YAP_Phos Phosphorylation (OFF) YAP_Active Active YAP (Nuclear) Hippo->YAP_Active Inhibition lifted TEAD TEAD Transcription Factor YAP_Active->TEAD Binds Transcription Gene Transcription (CTGF, CYR61) TEAD->Transcription Promotes IN1 YAP-TEAD-IN-1 (Inhibitor) IN1->TEAD Competitive Binding

Figure 1: Mechanism of Action. YAP-TEAD-IN-1 competitively binds to TEAD, preventing YAP binding and subsequent oncogenic transcription.

Protocol: Preparation of Stock Solution (DMSO)

Scientific Rationale: While TFA salts have some water solubility, DMSO (Dimethyl Sulfoxide) is the gold standard for stock preparation. It disrupts peptide aggregation and ensures sterility. Water stocks are discouraged for long-term storage due to peptide hydrolysis and potential bacterial growth.

Materials Required[3][4][5][7][8][9]
  • YAP-TEAD-IN-1 (TFA) lyophilized powder.

  • Anhydrous DMSO (Sigma-Aldrich Hybridoma grade or equivalent,

    
    ).
    
  • Vortex mixer.

  • Desiccator.

Step-by-Step Procedure
  • Equilibration: Remove the product vial from the freezer (-20°C). Do not open immediately. Allow the vial to warm to room temperature (approx. 15–30 mins) inside a desiccator.

    • Why? Opening a cold vial causes condensation of atmospheric moisture, which hydrolyzes the peptide and degrades the TFA salt.

  • Centrifugation: Briefly centrifuge the vial (5,000 x g for 10 seconds) to settle all powder to the bottom.

  • Calculation: Calculate the volume of DMSO required for a 10 mM stock solution.

    • Formula:

      
      
      
    • Note: Use the MW provided on the specific batch CoA (Certificate of Analysis) to account for the exact TFA counterion mass.

  • Solvation: Add the calculated volume of Anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. The solution should be clear and colorless.

    • QC Check: Hold the vial up to a light source. If particulates are visible, sonicate in a water bath for 2 minutes at room temperature.

  • Aliquoting: Divide the stock into small aliquots (e.g., 20

    
    L) in sterile, low-binding PCR tubes.
    
  • Storage: Store at -80°C. Stable for 6 months. Avoid freeze-thaw cycles.

Protocol: Aqueous Dilution for Biological Assays

Scientific Rationale: Directly adding high-concentration DMSO stock to cell media can cause "shock precipitation" where the hydrophobic peptide crashes out of solution before it disperses. This protocol uses an intermediate dilution step to prevent this.

The "Intermediate Step" Method
  • Thaw: Thaw a single aliquot of 10 mM DMSO stock on ice.

  • Preparation of Working Solution (10x):

    • Prepare an intermediate dilution in PBS or Serum-Free Media .

    • Example: To achieve a final assay concentration of 10

      
      M:
      
      • Target Final DMSO concentration:

        
        .
        
      • Dilute 10 mM stock 1:100 into PBS

        
        100 
        
        
        
        M Intermediate
        .
    • Critical Step: Add the DMSO stock dropwise to the vortexing PBS. Do not add PBS to the DMSO.

  • Final Addition: Add the 100

    
    M Intermediate 1:10 to your cell culture media (containing cells).
    
    • Final Concentration: 10

      
      M.[1]
      
    • Final DMSO: 0.1% (Non-toxic).

Dealing with the TFA Acidification

Since this is a TFA salt, the 100


M intermediate solution may be slightly acidic.
  • Verification: Check pH of the intermediate.

  • Correction: If pH < 7.0, neutralize with a minimal volume of 1M NaOH or use a highly buffered solution (e.g., 100 mM HEPES buffer) for the intermediate step.

SolvationWorkflow Powder Lyophilized Powder (-20°C) Equilibrate Equilibrate to RT (Desiccator) Powder->Equilibrate DMSO_Stock DMSO Stock (10 mM) Equilibrate->DMSO_Stock Add Anhydrous DMSO Intermediate Intermediate Dilution (100 µM in PBS/HEPES) DMSO_Stock->Intermediate 1:100 Dilution (Vortexing) Assay Cell Culture Assay (Final: 10 µM, 0.1% DMSO) Intermediate->Assay 1:10 Dilution (Add to Media)

Figure 2: Recommended Solvation Workflow to avoid precipitation and pH shock.

Troubleshooting & FAQ

IssueProbable CauseSolution
Precipitation in Media "Crash" effect from rapid polarity change.Use the Intermediate Dilution method (Section 4). Ensure DMSO concentration is < 1%.
Cytotoxicity in Control Acidification from TFA or DMSO toxicity.1. Buffer the media with HEPES. 2. Include a "Vehicle Control" (DMSO + TFA equivalent) to rule out solvent effects.
Loss of Activity Hydrolysis or adsorption.1. Use fresh aliquots (no freeze-thaw). 2. Use low-binding plasticware (polypropylene) as peptides stick to polystyrene.

References

  • PubChem. YAP-TEAD Inhibitor 1 Compound Summary (CID 118714486).[2] National Library of Medicine. Retrieved from [Link]

  • Zhang, Z., et al. (2014). Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP-TEAD Protein-Protein Interaction. ACS Medicinal Chemistry Letters.[3] (Foundational chemistry reference).

Sources

Technical Application Note: Optimizing the Stability and Efficacy of YAP-TEAD-IN-1 Peptide in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Profile[1]

YAP-TEAD-IN-1 (also known as Peptide 17 ) is a potent, disulfide-cyclized 17-mer peptide inhibitor of the YAP-TEAD protein-protein interaction (PPI).[1] Derived from the YAP


-loop (residues 84–100), it incorporates non-natural amino acids (3-Cl-Phe, Homocysteine, Norleucine) to enhance potency and proteolytic resistance.

Despite these chemical modifications, stability in serum-containing media remains the primary limiting factor for its cellular efficacy. This guide provides a rigorous framework to validate the peptide's half-life (


) in your specific experimental conditions, ensuring that observed biological effects (or lack thereof) are due to mechanism of action rather than compound degradation.
Chemical Specifications
PropertyDetail
Sequence Ac-VP(3-Cl-Phe)(Hcy)LRK(Nle)PASFCKPPE-NH2 (Disulfide bridge: Hcy-Cys)
Mechanism Competitive antagonist of YAP interface 3 binding to TEAD
Potency ICngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


25 nM (ELISA/FP);


15 nM (TEAD1)
Solubility Soluble in water (up to 2 mg/mL) and DMSO.[2][3]
Primary Risk Rapid proteolysis in >5% FBS media (Serine/Cysteine proteases).[1]

The Challenge: Proteolytic Instability in Cell Culture

While YAP-TEAD-IN-1 is engineered for improved stability compared to native YAP fragments, it is not immune to serum proteases. In standard DMEM + 10% Fetal Bovine Serum (FBS), peptide half-lives can range from 30 minutes to 4 hours depending on the batch of serum and protease content.

Scientific Rationale: If the peptide degrades with a ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 of 2 hours, a single dose at 

will be effectively cleared (

) by

hours. Chronic assays (e.g., 48h proliferation or gene expression) will yield false negatives unless a pulsed dosing regimen is implemented based on empirical stability data.[1]

Protocol 1: Reconstitution and Storage (The "Gold Standard")[1]

Objective: Minimize physical degradation (aggregation) and chemical hydrolysis before the experiment begins.

Materials
  • YAP-TEAD-IN-1 Lyophilized Powder

  • Solvent: Anhydrous DMSO (Sigma, Hybri-Max™ grade) or Sterile Endotoxin-free Water (check CoA for solubility limit).[1]

  • Vials: LoBind® Protein tubes (Eppendorf) to prevent peptide adsorption to plastic.[1]

Methodology
  • Equilibration: Allow the lyophilized vial to reach room temperature before opening to prevent condensation (hydrolysis risk).

  • Dissolution:

    • Preferred: Dissolve in 100% DMSO to a stock concentration of 10 mM .

    • Alternative: If DMSO is toxic to sensitive lines, dissolve in sterile water, but verify pH is neutral.

  • Aliquoting:

    • Do not store the bulk stock.

    • Aliquot into single-use volumes (e.g., 10–20

      
      L) in LoBind tubes.
      
  • Storage:

    • Store at -80°C .

    • Limit: Maximum 1 freeze-thaw cycle. Discard excess after thawing.

Protocol 2: Serum Stability Assay (Self-Validating System)

Objective: Quantify the half-life (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) of YAP-TEAD-IN-1 in your specific culture media to determine dosing frequency.
Experimental Design
  • Test Condition: DMEM + 10% FBS + Peptide (10 ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    M).
    
  • Control Condition: DMEM (Serum-Free) + Peptide (10 ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    M).
    
  • Timepoints: 0, 1, 2, 4, 8, 24 hours.

Step-by-Step Procedure
A. Incubation[4][5][6][7][8]
  • Pre-warm 2 mL of complete media (with 10% FBS) to 37°C.

  • Spike YAP-TEAD-IN-1 to a final concentration of 10

    
    M  (1:1000 dilution from 10 mM stock).
    
  • Incubate in a cell culture incubator (37°C, 5% CO

    
    ). Note: Cells are not required for this chemical stability test, but conditioned media from cells can be used to account for secreted proteases.
    
B. Sampling & Quenching
  • At each timepoint, remove 100

    
    L of media.
    
  • Immediate Quench: Transfer into a tube containing 300

    
    L of ice-cold Acetonitrile (ACN) + 0.1% Formic Acid .
    
    • Why? ACN precipitates serum proteins (stopping proteases) and solubilizes the peptide.[1]

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.

  • Collect the supernatant for analysis.

C. Analysis (HPLC/LC-MS)
  • Method: Reverse-Phase HPLC (C18 column).

  • Mobile Phase: Gradient of Water (0.1% TFA) vs. Acetonitrile (0.1% TFA).[1]

  • Detection: UV at 214/280 nm or Mass Spec (TIC).

  • Calculation: Plot Peak Area vs. Time. Fit to a first-order decay equation: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="display ng-star-inserted">

    
    
    
    
    

Decision Matrix:

  • If

    
     hours: Pulse dosing required  (add fresh peptide every 4–6 hours).
    
  • If ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     hours: Single daily dose is sufficient.
    

Protocol 3: Functional Bioassay (TEAD-Luciferase)

Objective: Verify that the stabilized/dosed peptide actively inhibits YAP-TEAD transcription in cells.

Workflow
  • Transfection: Transfect HEK293T or MDA-MB-231 cells with:

    • 8xGTIIC-Luciferase (TEAD-responsive reporter).

    • Renilla Luciferase (Normalization control).[1]

  • Treatment:

    • Wait 24h post-transfection.

    • Treat with YAP-TEAD-IN-1 (0, 1, 5, 10, 25

      
      M).
      
    • Critical Step: Based on Protocol 2 results, perform a media swap with fresh peptide every 4 hours if instability was detected.

  • Readout:

    • Lyse cells at 24h post-treatment.

    • Measure Firefly/Renilla ratio.

  • Validation: Expect dose-dependent reduction in Luciferase signal (Target: >50% inhibition at 10

    
    M).
    

Visualization: Mechanism & Workflow

YapTeadStability cluster_Media Cell Culture Media (10% FBS) cluster_Workflow Stability Optimization Protocol Start YAP-TEAD-IN-1 (Peptide 17) Proteases Serum Proteases (Trypsin-like, etc.) Start->Proteases Exposure Step1 1. Dissolve in DMSO (Avoid Water for Stock) Start->Step1 Target Target: YAP-TEAD PPI (Nucleus) Degradation Degraded Fragments (Inactive) Proteases->Degradation High Degradation Intact Intact Peptide (Active) Proteases->Intact Surviving Fraction Degradation->Target No Effect Intact->Target Inhibition (IC50 ~25nM) Step2 2. Serum Stability Test (LC-MS / HPLC) Step1->Step2 Step3 3. Determine t1/2 Step2->Step3 Step4 4. Adjust Dosing Regimen (Pulse vs. Single Dose) Step3->Step4 Step4->Intact Optimized Dosing

Figure 1: Critical path for YAP-TEAD-IN-1 activity.[1] Serum proteases compete with the target interaction. Stability testing (Step 2) is the gatekeeper for successful experiments.

Troubleshooting & Optimization

IssueRoot CauseSolution
No activity in cells Rapid degradation (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Pulse Dosing: Add fresh peptide every 2–4 hours. Serum Reduction: Use 1% FBS or Opti-MEM during treatment window (short-term).[1]
Precipitation in media Low solubility at high conc.Pre-dilute in PBS before adding to media. Ensure final DMSO < 0.5%.
Inconsistent IC50 Batch-to-batch serum variationHeat-inactivate FBS (56°C, 30 min) to reduce complement/protease activity (though not all proteases are heat-labile).[1]
Cell Toxicity Off-target or DMSO toxicityInclude a "Scrambled Peptide" control and a "Vehicle Only" (DMSO) control.[1]

References

  • Zhang, Z., et al. (2014). Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP-TEAD Protein-Protein Interaction.[9] ACS Medicinal Chemistry Letters, 5(9), 993–998.[1][9] Link[1][10]

    • Key Source: Defines the structure of Peptide 17 (YAP-TEAD-IN-1)
  • Zhou, Z., et al. (2015). Targeting Hippo pathway by specific interruption of YAP-TEAD interaction using cyclic YAP-like peptides.[3] FASEB Journal, 29(2), 724–732. Link[1]

    • Key Source: Demonstrates cellular application and GST-pulldown valid
  • Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.[6] ACS Pharmacology & Translational Science.[6] Link[1]

    • Key Source: Provides the methodological basis for the stability assay protocol described above.

Sources

Application Note: A Robust Fluorescence Polarization Assay for High-Throughput Screening of YAP-TEAD Protein-Protein Interaction Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: Targeting a Key Oncogenic Interaction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Dysregulation of this pathway is a common feature in many human cancers, leading to the uncontrolled activation of its downstream effectors, the transcriptional co-activator Yes-associated protein (YAP) and its paralog TAZ.[1][2] In the "off-state" of the Hippo pathway, unphosphorylated YAP translocates to the nucleus and binds to the TEA domain (TEAD) family of transcription factors.[1] This interaction is the final and essential step for activating a transcriptional program that drives cell proliferation, epithelial-mesenchymal transition (EMT), and metastasis.[3][4][5] Consequently, the YAP-TEAD protein-protein interaction (PPI) has emerged as a high-priority target for the development of novel cancer therapeutics.[6][7][8]

This application note provides a detailed protocol for a fluorescence polarization (FP) assay designed to identify and characterize small-molecule inhibitors of the YAP-TEAD interaction. FP is a homogeneous, solution-based technique that is highly amenable to high-throughput screening (HTS).[9][10][11] The assay's principle relies on the difference in the rotational speed of a small, fluorescently labeled peptide (the tracer) when it is free in solution versus when it is bound to a much larger protein partner.[11][12]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];

} Caption: Simplified YAP-TEAD signaling pathway.

Principle of the Fluorescence Polarization Assay

The FP assay measures the change in the tumbling rate of a fluorescent molecule upon binding to a larger molecule.

  • Free Tracer: A small, fluorescently labeled peptide derived from the TEAD-binding domain of YAP (the "tracer") is added to the assay buffer. When excited with plane-polarized light, the small tracer rotates rapidly in solution during the fluorescence lifetime. This rapid tumbling results in the emission of depolarized light, which is read as a low polarization value.[9][12]

  • Bound Tracer: When a purified, recombinant TEAD protein is added, it binds to the fluorescent tracer. The resulting protein-peptide complex is significantly larger and tumbles much more slowly in solution.[11] When this complex is excited with polarized light, the emitted light remains largely polarized, resulting in a high polarization value.[9][10]

  • Competitive Inhibition: In the presence of a small-molecule inhibitor that binds to the same site on TEAD as the YAP-derived peptide, the inhibitor will compete with the fluorescent tracer for binding. This competition leads to the displacement of the tracer from the TEAD protein. The displaced tracer once again tumbles freely, causing a decrease in the measured fluorescence polarization.[13] The magnitude of this decrease is proportional to the inhibitor's affinity and concentration.[13]

dot graph LR { node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];

} Caption: Workflow of the competitive FP assay.

Materials and Reagents

ReagentSupplierRecommended Catalog #Notes
Recombinant Human TEAD ProteinAbcamab315427Or other verified supplier.[14] Purity should be >85%.
Fluorescently Labeled YAP PeptideAnaSpec, Inc. or customCustom SynthesisE.g., 5-FAM-labeled peptide corresponding to human YAP residues.[15]
Assay Buffer--25 mM Tris pH 7.5, 200 mM NaCl, 5% glycerol, 0.01% Tween-20.[16]
Black, Low-Binding 384-well PlatesCorning3573Or equivalent non-binding surface plates.[17]
DMSOSigma-AldrichD2650For compound dilution.

Experimental Protocols

Part 1: Reagent Preparation and Quality Control

1.1 Recombinant TEAD Protein Preparation:

  • Source: Recombinant human TEAD (e.g., TEAD1 or TEAD4, amino acids ~210-427, encompassing the YAP-binding domain) can be expressed in E. coli and purified using standard chromatography techniques (e.g., Ni-NTA affinity chromatography).[18][19][20]

  • Quality Control: Protein purity should be assessed by SDS-PAGE to be >85%. The concentration should be accurately determined using a BCA assay or by measuring absorbance at 280 nm with the appropriate extinction coefficient.

  • Storage: Aliquot the purified protein and store at -80°C to avoid repeated freeze-thaw cycles.

1.2 Fluorescent Tracer Preparation:

  • Design: A peptide derived from a key TEAD-binding region of YAP, such as the Ω-loop (e.g., human YAP residues 84-100), is recommended.[21][22][23]

  • Labeling: The peptide should be N-terminally labeled with a suitable fluorophore like fluorescein (FITC/FAM) or tetramethylrhodamine (TMR).[16][23][24][25]

  • Purification: HPLC purification is crucial to ensure >90% purity and to remove any unlabeled peptide or free dye, which can interfere with the assay.

  • Stock Solution: Dissolve the lyophilized peptide in DMSO to create a high-concentration stock (e.g., 1 mM) and store it in aliquots at -20°C, protected from light.

Part 2: Assay Development and Optimization

2.1 Determination of Optimal Tracer Concentration:

  • Objective: To find the lowest tracer concentration that provides a stable and robust fluorescence signal.

  • Procedure:

    • Prepare a serial dilution of the fluorescent YAP peptide in assay buffer, ranging from 1 nM to 100 nM.

    • Add the dilutions to a 384-well black plate.

    • Measure the fluorescence intensity and polarization on a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., Ex: 485 nm, Em: 525 nm for FITC).

    • Select a concentration that gives a signal at least 3-5 times above the buffer background and shows a low, stable polarization reading.[26] A concentration in the low nanomolar range (e.g., 5-10 nM) is typical.

2.2 TEAD Saturation Binding Curve (Kd Determination):

  • Objective: To determine the equilibrium dissociation constant (Kd) of the TEAD-tracer interaction and the optimal TEAD concentration for the competition assay.

  • Procedure:

    • Prepare a serial dilution of the TEAD protein in assay buffer.

    • In a 384-well plate, add the fixed optimal concentration of the fluorescent tracer to each well.

    • Add the serially diluted TEAD protein to the wells.

    • Include controls for the free tracer (no TEAD) and buffer only.

    • Incubate the plate at room temperature for 30-60 minutes to reach equilibrium.

    • Measure the fluorescence polarization.

    • Plot the change in millipolarization (mP) units against the TEAD concentration and fit the data to a one-site binding model to calculate the Kd. The optimal TEAD concentration for the competition assay is typically at or slightly below the Kd value to ensure sensitivity to competitive inhibitors.

Part 3: Inhibitor Screening Protocol

3.1 Compound Plate Preparation:

  • Prepare serial dilutions of test compounds in 100% DMSO. A common starting concentration is 10 mM.

3.2 Assay Execution:

  • Add assay buffer to all wells of a 384-well plate.

  • Add the test compounds from the compound plate to the assay plate. The final DMSO concentration should be kept low (typically ≤1%) to avoid assay interference.

  • Add the pre-determined optimal concentration of TEAD protein to all wells except the "no protein" controls.

  • Incubate for 15-30 minutes at room temperature to allow for inhibitor-protein binding.

  • Add the pre-determined optimal concentration of the fluorescent YAP tracer to all wells.

  • Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Measure the fluorescence polarization.

Controls for each plate:

  • Negative Control (0% Inhibition): Tracer + TEAD + DMSO (no inhibitor). This represents the high polarization signal.

  • Positive Control (100% Inhibition): Tracer + DMSO (no TEAD). This represents the low polarization signal.

Data Analysis

  • Calculate Percent Inhibition: The raw mP data is converted to percent inhibition using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_positive_control) / (mP_negative_control - mP_positive_control)])[27]

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a four-parameter logistic model to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the bound tracer.[28]

  • Ki Calculation: The IC50 value is dependent on assay conditions. To determine the inhibitor's binding affinity (Ki), the Cheng-Prusoff equation can be used:[13] Ki = IC50 / (1 + ([Tracer] / Kd)) Where [Tracer] is the concentration of the fluorescent peptide and Kd is the dissociation constant of the tracer-TEAD interaction.

  • Assay Quality Control (Z'-factor): The robustness of the assay for HTS can be evaluated by calculating the Z'-factor using the signals from the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - [(3 * (SD_high + SD_low)) / |(Mean_high - Mean_low)|] Where SD is the standard deviation and Mean is the average mP value of the high (negative) and low (positive) controls.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Assay Window (ΔmP < 70 mP) - Insufficient size difference between tracer and protein.- Poor tracer binding affinity.- Low tracer purity.- Use a larger TEAD construct.- Design a higher affinity peptide tracer.- Re-purify the tracer via HPLC.
High Data Variability (High SD) - Protein aggregation.- Non-specific binding to plates.- Pipetting errors.- Centrifuge protein stock before use.- Use non-binding surface plates.- Add 0.01% Tween-20 or other non-ionic detergent to the buffer.[29]- Verify pipette accuracy.
No Compound Displacement - Inhibitor concentration is too low.- Compound is insoluble.- TEAD concentration is too high (stoichiometric regime).- Increase the inhibitor concentration range.- Confirm compound solubility in assay buffer.- Lower the TEAD concentration to be closer to the Kd.
False Positives - Compound is fluorescent or quenches fluorescence.- Pre-read plates after compound addition but before tracer addition to identify fluorescent compounds.- Perform counter-screens to confirm hits.

Conclusion

This fluorescence polarization assay provides a robust, sensitive, and scalable method for the discovery and characterization of small-molecule inhibitors targeting the oncogenic YAP-TEAD protein-protein interaction. The homogenous "mix-and-read" format minimizes handling steps and is ideal for high-throughput screening campaigns in academic and industrial drug discovery settings. Careful optimization of assay parameters and rigorous quality control are essential for generating reliable and reproducible data.

References

  • Kaan, T., et al. (2017, April 21). Dissection of the interaction between the intrinsically disordered YAP protein and the transcription factor TEAD. eLife. [Link]

  • ResearchGate. (2017, September 25). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?[Link]

  • Li, C., et al. (2023, July 15). The Hippo/YAP signaling pathway: the driver of cancer metastasis. Signal Transduction and Targeted Therapy. [Link]

  • Zanconato, F., et al. (2016). The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer. British Journal of Cancer. [Link]

  • Dey, A., et al. (2023, November 21). New Insights into YAP/TAZ-TEAD-Mediated Gene Regulation and Biological Processes in Cancer. Cancers. [Link]

  • Mo, Y., et al. (2015). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in Molecular Biology. [Link]

  • ResearchGate. Illustration of the mechanisms of YAP‐TEAD interaction inhibitors...[Link]

  • Nanomicrospheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • BMG LABTECH. Fluorescence Polarization Detection. [Link]

  • Lamar, J. M., et al. (2012, August 13). The Hippo pathway target, YAP, promotes metastasis through its TEAD-interaction domain. PNAS. [Link]

  • Li, Z., et al. (2010, February 1). Structural insights into the YAP and TEAD complex. Genes & Development. [Link]

  • MtoZ Biolabs. Fluorescence Polarization Protein-Protein Interaction. [Link]

  • Sivakumar, R., et al. (2020, December 18). Protein-Protein Interaction Disruptors of the YAP/TAZ-TEAD Transcriptional Complex. Molecules. [Link]

  • Raines Lab. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions. [Link]

  • Wang, L., et al. (2019, August 31). Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3. Analytical Biochemistry. [Link]

  • Wu, G., et al. (2010). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery. [Link]

  • Sudol, M., et al. (2022, February 17). Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers. Cancers. [Link]

  • AFFINImeter. (2018, July 5). Analysis of fluorescence polarization competition assays with affinimeter. [Link]

  • Reddit. (2026, February 20). Fluorescent Polarization Troubleshooting. r/labrats. [Link]

  • ResearchGate. (2023, July 10). FP Assay Troubleshooting?[Link]

  • PubMed. (2019, December 1). Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP-TEAD protein-protein interface 3. [Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. [Link]

  • ResearchGate. A fluorescence polarization-based screen for YAP-TEAD interaction...[Link]

  • Masaryk University. Recombinant preparation of TEAD transcription factor (abstract). [Link]

  • SETA BioMedicals. Polarization Standards to Calibrate or Test Fluorescence Instrumentation. [Link]

  • Indigo Biosciences. Human TEAD4/YAP (Hippo Pathway) Reporter Assay System. [Link]

  • ISS Inc. Long-Wavelength Polarization Standards. [Link]

  • Supporting Information. Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. [Link]

  • NIST. Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. [Link]

  • ResearchGate. (A) IC50 determination by fluorescent run‐off transcription assay with...[Link]

  • Nutsch, K., et al. (2023, August 29). A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening. Chemical Science. [Link]

  • Stanford University. (2010, November 5). A fluorescence polarization assay using an engineered human respiratory syncytial virus F protein as a direct screening platform. [Link]

  • Roche. 5.2 Protein purification. [Link]

  • Jiskoot, W., et al. (1991, August 1). Preparation and application of a fluorescein-labeled peptide for determining the affinity constant of a monoclonal antibody-hapten complex by fluorescence polarization. Analytical Biochemistry. [Link]

  • Cytiva. (2000, December 15). Recombinant Protein Purification. [Link]

  • Taylor & Francis Online. (2025, May 8). Identification of YAP regulators through high-throughput screening and NanoBiT-based validation-drug repositioning for cancer therapy. [Link]

  • Cusabio. Recombinant Human Transcriptional enhancer factor TEF-1 (TEAD1). [Link]

  • AnaSpec. Fluorescent labeled custom peptides. [Link]

Sources

Application Note & Protocol: Handling, Storage, and Usage of Yap-tead-IN-1 Peptide Trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

Yap-tead-IN-1 (also identified in literature as Peptide 17 ) is a potent, cyclic 17-mer peptide inhibitor designed to disrupt the protein-protein interaction (PPI) between Yes-Associated Protein (YAP) and the TEAD family of transcription factors.[1][2]

The Hippo signaling pathway controls organ size and suppresses tumorigenesis. When this pathway is dysregulated, YAP translocates to the nucleus and binds TEAD, driving the transcription of oncogenes (e.g., CTGF, CYR61). Yap-tead-IN-1 acts as a competitive antagonist, binding to the YAP-binding domain of TEAD with high affinity (


 nM) and potency (

nM), thereby preventing native YAP recruitment and downstream oncogenic transcription.
Mechanistic Pathway Diagram[3]

YAP_TEAD_Mechanism cluster_Hippo Hippo Pathway (OFF) cluster_Nucleus Nucleus (Oncogenic Signaling) MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates YAP_Phos YAP (Phosphorylated) LATS1_2->YAP_Phos Phosphorylates S127 Degradation Cytoplasmic Degradation YAP_Phos->Degradation Sequestered YAP_Nucl YAP (Nuclear) Complex YAP-TEAD Complex YAP_Nucl->Complex Binds TEAD TEAD TEAD Factor TEAD->Complex Blocked_Complex TEAD + Inhibitor (Inactive) TEAD->Blocked_Complex DNA Target Genes (CTGF, CYR61) Complex->DNA Transcription ON Inhibitor Yap-tead-IN-1 (Peptide 17) Inhibitor->TEAD Competitive Binding (High Affinity) Inhibitor->Blocked_Complex Blocked_Complex->DNA Transcription OFF

Figure 1: Mechanism of Action. Yap-tead-IN-1 competitively binds TEAD, displacing YAP and silencing downstream oncogenic gene transcription.

Physicochemical Profile

Understanding the physical properties of the trifluoroacetate (TFA) salt form is critical for accurate reconstitution. The TFA counterion renders the peptide acidic in solution, which necessitates buffering for biological assays.

PropertySpecificationNotes
Chemical Name Yap-tead-IN-1 (Peptide 17)Cyclic peptide
Molecular Weight 2019.86 Da
Formula

Includes counterions/modifications
Form Lyophilized PowderWhite to off-white
Salt Form Trifluoroacetate (TFA)Hygroscopic & Acidic
Solubility (Water)

mg/mL
Highly soluble
Solubility (DMSO)

mg/mL
Recommended for stock
Solubility (Ethanol)

mg/mL

Storage & Stability Protocols

Solid State Storage (Lyophilized)

Upon arrival, the peptide is stable but sensitive to moisture due to the TFA salt form.

  • Immediate Action: Store at -20°C .

  • Shelf Life: Up to 3 years if kept desiccated and frozen.

  • Precaution: Keep the vial sealed in a secondary container with desiccant (e.g., silica gel) to prevent moisture absorption during freezer storage.

Solution Storage (Reconstituted)

Peptides in solution are thermodynamically unstable and prone to aggregation, oxidation, or hydrolysis.

  • Temperature: Store at -80°C . Avoid -20°C for solutions if possible, as eutectic freezing phases can damage peptides.

  • Duration: Use within 6 months to 1 year .

  • Freeze-Thaw: Strictly Avoid. Repeated freeze-thaw cycles degrade the cyclic structure and promote precipitation. Always aliquot.

Reconstitution & Handling Protocol

CRITICAL: The peptide is supplied as a TFA salt.[3][4][5] Dissolving 1 mg in 1 mL of unbuffered water can result in a pH of ~2–3. This acidity can be toxic to cells or alter assay binding kinetics.

Workflow Diagram: Reconstitution

Reconstitution_Workflow Start Lyophilized Vial (-20°C) Equilibrate Equilibrate to RT (Desiccator, 30-60 min) Start->Equilibrate Weigh Weigh / Spin Down Equilibrate->Weigh Solvent_Choice Select Solvent Weigh->Solvent_Choice DMSO DMSO Stock (10-50 mM) Solvent_Choice->DMSO Long-term Storage (Preferred) Water Water Stock (Acidic pH!) Solvent_Choice->Water Immediate Use Only Aliquot Aliquot into Single-Use Vials DMSO->Aliquot Water->Aliquot Freeze Store at -80°C Aliquot->Freeze

Figure 2: Step-by-step reconstitution workflow ensuring peptide integrity and stability.

Step-by-Step Procedure
  • Equilibration: Remove the vial from the freezer and place it in a desiccator (or leave on the bench sealed) for 30–60 minutes .

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic peptide, causing hydrolysis and weighing errors.

  • Centrifugation: Briefly spin the vial (5,000 x g, 10 sec) to ensure the powder is at the bottom.

  • Solvent Selection:

    • For Long-Term Stock (Recommended): Dissolve in high-grade anhydrous DMSO to a high concentration (e.g., 10 mM or 20 mg/mL). DMSO prevents microbial growth and minimizes ice crystal formation.

    • For Immediate In Vivo Use: Dissolve in sterile water or saline. Note: You must adjust pH immediately using a buffer.

  • Dissolution: Add the solvent. Vortex gently. The peptide should dissolve rapidly (

    
     mg/mL in water).
    
    • Visual Check: Solution must be clear. If cloudy, sonicate briefly in a water bath (< 30°C).

  • Aliquoting: Divide the stock solution into small, single-use aliquots (e.g., 10–50 µL) in sterile, low-binding microcentrifuge tubes.

  • Storage: Flash freeze in liquid nitrogen (optional but best) and store at -80°C .

Application Guidelines

Cellular Assays (In Vitro)

When treating cells, the acidity of the TFA salt and the cytotoxicity of DMSO must be managed.

  • Stock Dilution: Dilute the DMSO stock into the culture medium.

  • DMSO Limit: Keep final DMSO concentration < 0.1% (v/v) to avoid solvent toxicity.

  • pH Control: Because the stock is acidic (TFA salt), ensure your culture medium has adequate buffering capacity (e.g., HEPES or Bicarbonate). For high concentrations (>100 µM), verify the pH of the medium after adding the peptide.

  • Typical Working Concentration:

    
    . (IC50 is ~25 nM, but cellular uptake barriers often require higher dosing).
    
Protein-Protein Interaction Assays (SPR / GST-Pulldown)
  • Buffer Compatibility: The peptide is compatible with PBS, TBS, and HEPES buffers.

  • Reducing Agents: If the cyclic structure involves disulfide bonds (uncommon for this specific inhibitor class but possible in derivatives), avoid high concentrations of DTT unless reduction is intended. (Note: Yap-tead-IN-1 is typically cyclized via side-chain linkers, not disulfides, making it stable to reducing agents).

Troubleshooting

IssueProbable CauseSolution
Precipitation upon thawing Aggregation or "salting out"Warm to 37°C for 5 mins; Sonicate gently. If persistent, add small amount of acetic acid (if basic) or ammonia (if acidic) - use caution.
Cytotoxicity in controls High DMSO or Acidic pHCheck final DMSO %. Check pH of medium. Use a "Vehicle Control" with equivalent DMSO/TFA load.
Loss of Activity Adsorption to plasticsUse Low-Protein Binding tubes (polypropylene). Avoid polystyrene.

References

  • Zhang, Z., et al. (2014).[2][6] "Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP-TEAD Protein-Protein Interaction." ACS Medicinal Chemistry Letters, 5(9), 993-998.[2]

  • MedChemExpress (MCE). "YAP-TEAD-IN-1 Product Datasheet."

  • Selleck Chemicals. "YAP-TEAD Inhibitor 1 (Peptide 17) Biological Activity."

  • Zhou, X., et al. (2015). "The YAP/TEAD pathway as a therapeutic target in cancer."[6][7][8][] Oncology Reports, 33(4), 1599-1608.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting YAP-TEAD-IN-1 Precipitation in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing the in vitro formulation of YAP-TEAD-IN-1 (also known as Peptide 17). YAP-TEAD-IN-1 is a potent, competitive 17-mer cyclic peptide inhibitor of the YAP-TEAD protein-protein interaction, exhibiting an IC50 of 25 nM and a high binding affinity to TEAD1 (Kd = 15 nM)[1][2].

While highly effective in disrupting oncogenic transcription, its peptide backbone and engineered hydrophobic core make it notoriously prone to precipitation, aggregation, and phase separation when introduced into aqueous buffers or cell culture media. This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to ensure complete dissolution and maintain assay integrity.

Part 1: The Mechanistic Causality of Peptide Precipitation

To troubleshoot precipitation, we must first understand the physicochemical properties of YAP-TEAD-IN-1:

  • Hydrophobic Core Aggregation: YAP-TEAD-IN-1 was designed to mimic the

    
    -loop of YAP (interface 3), relying on critical hydrophobic residues (e.g., M86, L91, F95) to occupy the TEAD surface pocket[3][4]. In high-dielectric aqueous environments, these hydrophobic patches naturally seek to minimize water contact, driving intermolecular aggregation (beta-sheet formation) if not properly solvated.
    
  • Concentration Shock & "Salting Out": When transitioning from a high-concentration stock (e.g., in H₂O or DMSO) directly into a high-ionic-strength buffer like PBS or DMEM, the sudden influx of competing ions strips the hydration shell from the peptide. This causes immediate localized precipitation.

  • Endothermic Solvation: Peptide dissolution is a highly endothermic process. Cold buffers reduce the kinetic energy required to disrupt intermolecular hydrogen bonds between peptide chains, leading to rapid phase separation.

YAP_TEAD_Pathway Hippo Hippo Pathway (LATS1/2) YAP YAP (Unphosphorylated) Nuclear Translocation Hippo->YAP Inhibits YAP_TEAD YAP-TEAD Complex Oncogenic Transcription YAP->YAP_TEAD Binds TEAD TEAD Transcription Factor TEAD->YAP_TEAD Binds Inhibitor YAP-TEAD-IN-1 (17-mer Peptide) Inhibitor->YAP_TEAD Competitive Inhibition (Blocks Interface 3)

Mechanistic overview of YAP-TEAD-IN-1 competitive inhibition at the YAP-TEAD complex interface.

Part 2: Troubleshooting FAQs

Q1: My YAP-TEAD-IN-1 precipitated immediately upon addition to cell culture media. How do I prevent this? A: This is a classic "concentration shock" caused by adding a concentrated stock directly to cold or room-temperature media containing high concentrations of salts and serum proteins. Solution: Never spike directly into cold media. Pre-warm your media to 37°C. Perform a serial dilution (e.g., an intermediate 10x working stock in PBS) rather than a direct 1000x spike. If using a DMSO stock, ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity while maintaining peptide solubility.

Q2: I prepared a 30 mg/mL stock in H₂O, but it is cloudy. Is the peptide degraded? A: No, it is not degraded. While YAP-TEAD-IN-1 has a maximum theoretical solubility of ~35 mg/mL in H₂O[5], achieving this requires mechanical and thermal energy to break the initial intermolecular peptide bonds. Solution: Apply sonication (in an ultrasonic water bath) for 5-10 minutes and warm the solution to 37°C[5]. The kinetic energy will disrupt the aggregates, yielding a clear solution.

Q3: Does the salt form (TFA vs. Acetate) affect solubility? A: Yes. YAP-TEAD-IN-1 is typically synthesized and supplied as a Trifluoroacetic acid (TFA) salt[1]. TFA salts generally exhibit superior aqueous solubility due to the strong acidity of the counterion, which fully protonates basic residues and enhances electrostatic repulsion between peptide molecules. If you custom-ordered the Acetate salt to avoid TFA-induced cellular toxicity, expect slightly lower maximum aqueous solubility and rely more heavily on sonication and warming.

Troubleshooting_Workflow Start Observe Precipitation in Aqueous Buffer Check_Conc Check Concentration (Is it > 25 mg/mL?) Start->Check_Conc Action_Dilute Dilute with H2O/PBS Check_Conc->Action_Dilute Yes Check_Temp Check Temperature (Is buffer cold?) Check_Conc->Check_Temp No Resolved Clear Solution Achieved (Validate via Centrifuge) Action_Dilute->Resolved Action_Heat Warm to 37°C & Sonicate 5-10 min Check_Temp->Action_Heat Yes Check_pH Check Buffer/Salt (Salting out in Media?) Check_Temp->Check_pH No Action_Heat->Resolved Action_CoSolvent Use Co-solvent (e.g., max 0.5% DMSO) Check_pH->Action_CoSolvent Yes Action_CoSolvent->Resolved

Decision tree for diagnosing and resolving YAP-TEAD-IN-1 precipitation in aqueous buffers.

Part 3: Self-Validating Experimental Protocol

Protocol: Preparation of a Stable 10 mM Aqueous Stock and Working Dilution

Materials Required:

  • YAP-TEAD-IN-1 (Lyophilized powder, TFA salt)

  • Sterile, endotoxin-free H₂O or DMSO

  • Ultrasonic water bath

  • Temperature-controlled incubator or water bath (37°C)

  • Microcentrifuge

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized YAP-TEAD-IN-1 vial to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent ambient moisture condensation.

  • Primary Solvation: To prepare a 10 mM stock, add the appropriate volume of sterile H₂O (or DMSO for higher stability). Note: 1 mg of YAP-TEAD-IN-1 requires ~0.495 mL of solvent to reach 1 mM[5].

  • Thermal-Mechanical Disruption: Vortex the vial for 30 seconds. If the solution is cloudy, place the sealed vial in an ultrasonic water bath set to 37°C for 5 to 10 minutes[5].

  • Intermediate Dilution: To prepare a working solution for cell culture, pre-warm the target buffer (PBS or Media) to 37°C. Add the stock solution dropwise while gently vortexing the buffer to prevent localized high-concentration zones.

  • The Self-Validation Step (Critical): To confirm true dissolution rather than micro-suspension, centrifuge the final working solution at 10,000 x g for 5 minutes.

    • Pass: No visible pellet. The peptide is fully dissolved, and the calculated molarity is accurate.

    • Fail: A white micro-pellet forms. The peptide has precipitated; the actual soluble concentration is lower than calculated. You must add a co-solvent (e.g., 0.1% DMSO) or increase sonication time.

  • Storage: Aliquot the clear stock solution and store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles[1].

Part 4: Quantitative Solubility Data

Table 1: Validated Solubility Parameters for YAP-TEAD-IN-1[1][5]

SolventMax SolubilityRequired ConditionsVisual Appearance
H₂O 35 mg/mL (17.33 mM)Ultrasonic + Warming (37°C)Clear Solution
PBS (pH 7.4) 25 mg/mL (11.72 mM)UltrasonicClear Solution
DMSO > 200 mg/mLUltrasonic (Use fresh DMSO)Clear Solution
Cell Culture Media < 2 mM (Estimated)Pre-warmed (37°C), gradual dilutionProne to precipitation
References
  • Zhang Z, et al. "Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP-TEAD Protein-Protein Interaction." ACS Medicinal Chemistry Letters, 2014. URL:[Link]

  • Kaan HYK, et al. "YAP-TEAD Interaction Disruptors." Encyclopedia, MDPI. URL: [Link]

Sources

Technical Support Center: Integrity Maintenance for Yap-tead-IN-1

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Peptide Degradation & Ensuring Bioactivity of Yap-tead-IN-1

Document ID: TS-YAP-001 | Version: 2.0 | Role: Senior Application Scientist

Executive Summary

You are likely working with Yap-tead-IN-1 (often referenced as Peptide 17 in literature), a potent 17-mer cyclic peptide inhibitor of the YAP-TEAD protein-protein interaction.[1][2] Unlike small molecules, this reagent is a complex biomolecule designed to mimic the hydrophobic "omega-loop" of the YAP protein.

The Critical Risk: Because this peptide mimics a hydrophobic protein interface (residues 84–100 of YAP), it is inherently prone to aggregation and surface adsorption . Furthermore, its bioactivity relies on a specific cyclic conformation stabilized by a disulfide bridge; improper handling (e.g., exposure to reducing agents) will linearize the peptide and abolish its potency (IC50 ~25 nM).

This guide replaces generic advice with specific protocols for the physicochemical properties of Yap-tead-IN-1.

Module 1: The Science of Stability (The "Why")

To prevent degradation, you must understand the enemy. Yap-tead-IN-1 fails primarily due to three mechanisms:

  • Hydrophobic Aggregation (The Interface Trap):

    • Mechanism:[3][4][5][6] The peptide functions by binding to the hydrophobic pocket of TEAD. To do this, the peptide itself must be hydrophobic. In aqueous buffers (PBS/TBS), these hydrophobic residues seek each other out, causing the peptide to crash out of solution or form inactive oligomers.

    • Prevention:[7] rigorous solvent control (DMSO first, then buffer).

  • Disulfide Scrambling/Reduction:

    • Mechanism:[3][4][5][6] Yap-tead-IN-1 is often cyclized via a disulfide bond (e.g., between Cysteine and Homocysteine or two Cysteines) to lock it into the bioactive conformation.

    • Prevention:[7][8]NEVER add reducing agents (DTT,

      
      -Mercaptoethanol, TCEP) to your buffers unless you intend to linearize (deactivate) the peptide.
      
  • Hygroscopic Hydrolysis:

    • Mechanism:[3][4][5][6] Lyophilized peptides are sponges for atmospheric water. Moisture catalyzes the hydrolysis of the peptide backbone, generating truncated, inactive fragments.

Visualizing the Stability Workflow

The following diagram outlines the critical decision paths for handling this specific peptide.

YapTeadStability Start Received Yap-tead-IN-1 State Current State? Start->State Lyoph Lyophilized Powder State->Lyoph Sol In Solution State->Sol Storage_Lyoph Store at -20°C or -80°C (Desiccated) Lyoph->Storage_Lyoph Step2 2. Aliquot immediately (Avoid Freeze-Thaw) Sol->Step2 If stock Step3 3. Dilute into Buffer (Keep DMSO > 0.1% final) Sol->Step3 Working solution Recon Reconstitution Strategy Storage_Lyoph->Recon When needed Step1 1. Dissolve in 100% DMSO (Stock: 1-10 mM) Recon->Step1 Step1->Step2 Risk1 CRITICAL: No Reducing Agents (Protects Disulfide) Step1->Risk1 Step2->Step3 Risk2 CRITICAL: Low-Bind Plastic (Prevents Adsorption) Step3->Risk2

Caption: Decision tree for storage and reconstitution. Note the critical checkpoints for solvent choice and reducing agent avoidance.

Module 2: Protocols & Specifications
1. Storage Specifications
ParameterLyophilized (Powder)Solubilized (Stock)Working Solution
Temperature -20°C (Preferred) or -80°C-80°C (Strict)4°C (Ice)
Duration 1–2 Years< 3 Months< 24 Hours
Container Amber glass or foil-wrappedLow-binding PolypropyleneLow-binding Polypropylene
Atmosphere Desiccated (Silica gel)Inert gas (Argon/Nitrogen)Ambient
Key Risk Moisture absorptionFreeze-thaw cyclesPrecipitation/Adsorption
2. The "Solvent Trap" Reconstitution Protocol

Why this matters: Adding water directly to Yap-tead-IN-1 will likely result in a cloudy suspension (aggregation) rather than a solution.

  • Equilibrate: Allow the lyophilized vial to warm to Room Temperature (RT) for 30 minutes before opening. This prevents condensation from forming inside the vial.

  • Primary Solubilization: Add 100% anhydrous DMSO (Dimethyl Sulfoxide) to the vial to achieve a high concentration stock (e.g., 5 mM or 10 mM).

    • Tip: Vortex gently for 10-20 seconds. Ensure the solution is perfectly clear.

  • Aliquoting: Immediately divide the stock into single-use aliquots (e.g., 10–50 µL).

    • Why: Each freeze-thaw cycle can degrade peptide potency by ~10%.

  • Secondary Dilution: When ready to experiment, dilute the DMSO stock into your assay buffer.

    • Rule of Thumb: Maintain at least 0.1% to 1% DMSO in the final buffer to assist solubility, provided your cells/protein can tolerate it.

Module 3: Troubleshooting & FAQs

Q1: I added PBS to the powder and it turned cloudy. Can I save it?

  • Diagnosis: You have induced hydrophobic aggregation. The peptide has crashed out because the ionic strength of PBS reduced its solubility before it was fully dissolved.

  • Remedy: You can attempt to "rescue" it by adding pure DMSO dropwise and sonication (water bath) for 5 minutes. However, if large aggregates have formed, the effective concentration is likely compromised. Always dissolve in organic solvent first.

Q2: Can I use DTT or BME in my lysis buffer when testing this peptide?

  • Answer: NO.

  • Reasoning: Yap-tead-IN-1 (Peptide 17) derives its high affinity (Kd = 15 nM) from a constrained cyclic structure, often stabilized by a disulfide bond.[2] Reducing agents like DTT (Dithiothreitol) will break this bond, linearizing the peptide and drastically reducing its affinity for TEAD. Use non-reducing buffers or TCEP only if you are certain the specific variant you have is cyclized via non-reducible thioether bonds (rare for this catalog item).

Q3: My IC50 has shifted from 25 nM to >500 nM after storage. Why?

  • Diagnosis: This is a classic sign of Met/Cys oxidation or dimerization .

  • Troubleshooting:

    • Check your storage: Was the DMSO stock stored at -20°C without argon overlay? DMSO is hygroscopic and can facilitate oxidation over time.

    • Check the vial: Did you freeze-thaw the stock multiple times?

    • Validation: Run a quick LC-MS. If you see a mass shift of +16 Da (Oxidation) or a dimer mass, the stock is degraded.

Q4: Is "Yap-tead-IN-1" the same as Verteporfin?

  • Clarification: No. Verteporfin is a small molecule.[9][10] Yap-tead-IN-1 is a peptide (approx.[1][2][5][8] MW ~2000 Da). Their handling is different. Verteporfin is light-sensitive; Yap-tead-IN-1 is moisture/reduction sensitive.

Module 4: Experimental Validation (Quality Control)

Before committing to expensive in vivo or cell-based assays, validate the integrity of your peptide stock.

Protocol: Rapid Integrity Check via HPLC/MS
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% to 95% B over 20 minutes.

  • Expectation:

    • Intact: Single sharp peak (typically elutes late due to hydrophobicity).

    • Degraded:

      • Broadening: Indicates aggregation.

      • Early peaks: Hydrolysis fragments.

      • Split peak: Disulfide scrambling or diastereomers.

Mechanism of Action Visualization

Understanding where the peptide binds helps explain why hydrophobicity is critical for its function (and storage).

YapMechanism TEAD TEAD Transcription Factor (Hydrophobic Pocket) YAP YAP Protein (Omega Loop) TEAD->YAP Native Interaction (Oncogenic Transcription) Block Complex Disrupted Signal OFF TEAD->Block IN1 Yap-tead-IN-1 (Peptide Inhibitor) IN1->TEAD Competitive Binding (Kd ~15nM) IN1->Block

Caption: Yap-tead-IN-1 competes for the hydrophobic pocket on TEAD, displacing native YAP.

References
  • Zhang, Z., et al. (2014). "Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP–TEAD Protein–Protein Interaction." ACS Medicinal Chemistry Letters, 5(9), 993–998.

    • Relevance: Defines the structure of Peptide 17 (Yap-tead-IN-1) and the importance of the disulfide bridge.[2]

    • [6]

  • Zhou, Z., et al. (2015). "The YAP–TEAD interaction: a new target for cancer therapy."[2][4][5][8] American Journal of Cancer Research, 5(11).

    • Relevance: Discusses the hydrophobic nature of the interface and stability challenges.
  • Sigma-Aldrich (Merck). "Handling and Storage of Peptides." Technical Guide.

    • Relevance: Authoritative standard for lyophilized peptide storage (Desiccation/Temper
  • MedChemExpress (MCE).

    • Relevance: Confirms the identity of the reagent as a 17-mer peptide and provides specific solubility d

Sources

Technical Support Center: Optimizing In Vivo Delivery of Yap-tead-IN-1

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Support

Ticket Topic: Troubleshooting Solubility & Precipitation Issues for Yap-tead-IN-1 (Peptide 17) in Animal Models. Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division.

Executive Summary & Compound Profile

User Advisory: Before proceeding, verify your compound's identity. "Yap-tead-IN-1" typically refers to Peptide 17 (a cyclic 17-mer peptide, CAS 1659305-78-8).[1][2] However, due to the rapid evolution of Hippo pathway inhibitors, some vendors may label hydrophobic small molecules (e.g., VT-series analogs) similarly.

This guide primarily addresses Peptide 17 , which theoretically possesses high aqueous solubility (>80 mg/mL in water) but frequently exhibits "functional insolubility" in physiological buffers (PBS/Saline) due to:

  • Salting-Out Effects: Ionic strength in PBS causes peptide aggregation.

  • Gelation: High-concentration stocks form viscous gels rather than free-flowing solutions.

  • Rapid Hydrolysis: Instability in simple aqueous vehicles leads to precipitation of degradation products.

If you are working with a small molecule YAP inhibitor (e.g., Verteporfin, CA3, VT-103), refer to the Appendix: Hydrophobic Small Molecule Strategy at the bottom of this guide.

The Core Solution: Advanced Vehicle Formulation

Simple saline or PBS is insufficient for in vivo delivery of Yap-tead-IN-1 at therapeutic doses (typically 10–30 mg/kg). You must use a Co-solvent/Surfactant System to maintain monomeric stability and prevent precipitation upon injection.

The "Gold Standard" Rescue Vehicle

Use this formulation for Intraperitoneal (IP) or Intravenous (IV) administration.

ComponentGradeRoleFinal % (v/v)
DMSO Anhydrous, SterilePrimary Solvent: Dissolves the peptide completely; disrupts aggregates.10%
PEG 300 Low Molecular WeightCo-solvent: Increases solubility capacity; prevents precipitation upon dilution.40%
Tween 80 Polysorbate 80Surfactant: Lowers surface tension; prevents adsorption to syringe walls.5%
Saline / Water Sterile (0.9% NaCl)Carrier: Adjusts tonicity for physiological tolerance.45%

Step-by-Step Solubilization Protocol

CRITICAL WARNING: The order of addition is non-negotiable. Adding water/saline too early will cause irreversible precipitation (the "crashing out" effect).

Protocol: Preparing a 10 mg/mL Working Solution
  • Weighing: Weigh 10 mg of Yap-tead-IN-1 powder into a sterile microcentrifuge tube.

  • Primary Solubilization (The "Clear" Step):

    • Add 100 µL of 100% DMSO .

    • Action: Vortex vigorously for 30 seconds. Sonication (water bath) for 2 minutes may be required.

    • Checkpoint: The solution must be completely clear. If cloudy, do not proceed.

  • Stabilization (The Co-solvent Step):

    • Add 400 µL of PEG 300 .[3]

    • Action: Vortex gently. The solution becomes viscous.

  • Surfactant Addition:

    • Add 50 µL of Tween 80 .

    • Action: Vortex or pipette up and down slowly to mix. Avoid creating excess bubbles.

  • Final Dilution (The "Danger" Step):

    • Add 450 µL of warm Sterile Saline (0.9% NaCl) or ddH2O .

    • Action: Add dropwise while vortexing.

    • Result: Total Volume = 1000 µL (1 mL). Final Concentration = 10 mg/mL.

Visualizing the Workflow

The following diagram illustrates the strict logical flow required to prevent precipitation.

FormulationLogic Start Yap-tead-IN-1 Powder Step1 1. Add DMSO (10%) Start->Step1 Check1 Is Solution Clear? Step1->Check1 Step2 2. Add PEG 300 (40%) Check1->Step2 Yes Fail STOP: Sonicate or Check Purity Check1->Fail No (Cloudy) Step3 3. Add Tween 80 (5%) Step2->Step3 Step4 4. Add Saline (45%) Step3->Step4 Add Dropwise Success Ready for Injection (Use within 30 mins) Step4->Success

Caption: Critical path for solubilization. Deviating from the DMSO -> PEG -> Tween -> Water order causes irreversible precipitation.

Context: The Hippo Signaling Pathway[4][5][6]

Understanding the target helps explain why high dosing is often required (competitive inhibition). Yap-tead-IN-1 must outcompete endogenous YAP for the TEAD binding pocket.

HippoPathway Upstream Hippo Pathway OFF (Cancer State) YAP YAP/TAZ (Nuclear Accumulation) Upstream->YAP Phosphorylation Inhibited Complex YAP-TEAD Complex YAP->Complex Binds TEAD TEAD Transcription Factors TEAD->Complex GeneExpr Oncogenic Gene Expression (CTGF, CYR61) Complex->GeneExpr Activates Inhibitor Yap-tead-IN-1 (Inhibitor) Inhibitor->TEAD Competes/Blocks Interaction

Caption: Yap-tead-IN-1 acts as a competitive inhibitor, preventing the formation of the YAP-TEAD transcriptional complex.[1][2]

Troubleshooting FAQs

Q1: The solution precipitates immediately upon adding Saline. Why?

  • Cause: This is the "Salting Out" effect. The ionic strength of saline reduces the solubility of the peptide.

  • Fix: Switch the final diluent from Saline to 5% Dextrose in Water (D5W) . Dextrose maintains isotonicity without adding ions, often preventing precipitation for peptide-based drugs.

Q2: Can I store the diluted stock at -20°C?

  • Answer: NO. The formulation (10/40/5/45) is for immediate use (within 30-60 minutes).

    • Reason: DMSO and PEG can cause peptide degradation over time, and freeze-thaw cycles in this complex mixture will induce precipitation that will not re-dissolve.

    • Protocol: Make fresh daily.

Q3: My mice are showing signs of toxicity (lethargy) immediately after injection.

  • Cause: This may be Vehicle Toxicity , not drug toxicity. 10% DMSO and 40% PEG300 can be harsh if injected too rapidly.

  • Fix:

    • Slow the injection rate.

    • Reduce DMSO to 5% if solubility permits.

    • Mandatory Control: You must run a "Vehicle Only" group (0 mg/kg) to distinguish solvent effects from drug effects.

Q4: Is Oral Gavage (PO) an option?

  • Answer: Generally No for Peptide 17. Peptides are rapidly degraded by gastric acid and peptidases in the gut. Unless you are using a specialized enteric coating or a specific peptidomimetic small molecule variant, IP or IV is required for bioavailability.

Appendix: Hydrophobic Small Molecule Strategy

(Use this ONLY if your "Yap-tead-IN-1" is a benzodioxole or palmitoylation-pocket small molecule, e.g., VT-103/3989 analogs)

If your compound is a hydrophobic small molecule (not the peptide), the 10/40/5/45 mix works, but Corn Oil is often a better alternative for oral delivery:

  • Recipe: 2% DMSO + 98% Corn Oil.

  • Method: Dissolve drug in DMSO, then add to warm corn oil. Sonicate for 30 mins.

References

  • Zhang, Z., et al. (2014).[4] Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP-TEAD Protein-Protein Interaction. ACS Medicinal Chemistry Letters, 5(9), 993-998.[4]

  • MedChemExpress (MCE). (2024).[1] YAP-TEAD-IN-1 Product Datasheet & Solubility Data. MedChemExpress.

  • Selleck Chemicals. (2024). YAP-TEAD Inhibitor 1 (Peptide 17) In Vivo Formulation Guide. Selleckchem.

  • Zhou, X., et al. (2020). Strategies for solubilization of poorly water-soluble drugs for in vivo studies. Drug Discovery Today, 25(12). (General grounding for the PEG/Tween/DMSO protocol).

Sources

Effect of serum proteins on Yap-tead-IN-1 peptide stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Serum Stability Profiling for Yap-tead-IN-1

Introduction: The "Peptidomimetic Gap"

Yap-tead-IN-1 is a potent 17-mer peptide inhibitor designed to disrupt the YAP-TEAD protein-protein interaction (PPI) by mimicking the YAP


-loop interface. While it exhibits high affinity (

nM) for TEAD, its utility in biological assays is strictly governed by its stability in serum.

Users frequently report "disappearance" of the compound during assays. This guide distinguishes between biological degradation (proteolysis) and technical loss (non-specific binding/precipitation), providing a rigorous framework to validate your experimental data.

Module 1: Diagnostic Framework

Before optimizing your protocol, visualize the competing forces acting on Yap-tead-IN-1 in a serum environment.

YapTeadStability Serum Serum Environment Peptide Yap-tead-IN-1 (17-mer) Serum->Peptide Albumin Albumin (HSA) (Non-Specific Binding) Peptide->Albumin Reversible Sequestration (Reduces Free Drug) Proteases Serum Proteases (DPP-IV, Neprilysin) Peptide->Proteases Enzymatic Attack Target TEAD Transcription Factor (Nucleus) Peptide->Target Desired Inhibition (Kd ~15nM) Albumin->Peptide Equilibrium Degradation Inactive Fragments (Hydrolysis) Proteases->Degradation Rapid Cleavage

Figure 1: The Stability Landscape. Yap-tead-IN-1 faces competition between target binding (TEAD), protease degradation, and albumin sequestration.

Module 2: Standard Operating Procedure (SOP)

Protocol: LC-MS/MS Serum Stability Assay Do not use ELISA for stability profiling; it cannot distinguish between intact peptide and cleaved metabolites.

Phase A: Preparation
  • Stock Solution: Dissolve Yap-tead-IN-1 in 100% DMSO to 10 mM.

  • Matrix: Thaw pooled human/mouse serum (centrifuge at 13,000 x g for 5 min to remove lipids/clots).

  • Reaction Mix: Spike peptide into serum to a final concentration of 1 µM (ensure DMSO < 1%).

Phase B: Incubation & Sampling
  • Incubate at 37°C with gentle shaking (300 rpm).

  • Time Points: 0, 5, 15, 30, 60, 120, 240 minutes.

  • Critical Step (Quenching): At each time point, transfer 50 µL sample into 200 µL of Ice-Cold Acidified Acetonitrile (ACN + 1% Formic Acid).

    • Why Acidified? Acid dissociates the peptide from Albumin (HSA) before precipitation.

Phase C: Extraction
  • Vortex aggressively for 30 seconds.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Transfer supernatant to a Polypropylene (Low-Bind) vial.

  • Dilute 1:1 with water prior to injection to improve peak shape on Reverse Phase LC.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Q1: My T=0 recovery is extremely low (<20%). Is the peptide degrading instantly?

Diagnosis: Likely Non-Specific Binding (NSB) , not degradation. Technical Insight: Yap-tead-IN-1 is hydrophobic (17-mer). It sticks to plasticware and serum proteins. The Fix:

  • Container: Switch to "Low-Retention" or "Siliconized" tubes. Never use glass.

  • Solvent: Ensure your quenching solvent (ACN/MeOH) contains 1% Formic Acid . Neutral solvents fail to break the Peptide-Albumin bond, causing the peptide to co-precipitate with the protein pellet.

  • Validation: Run a "Solvent Standard" (peptide in buffer) vs. "Matrix Standard" (peptide spiked into serum and immediately quenched) to calculate Matrix Effect (ME) and Recovery (RE).

Q2: The half-life ( ) varies wildly between experiments (10 min vs. 60 min).

Diagnosis: Inconsistent Protease Activity or Temperature control. Technical Insight: Serum protease activity varies by lot and freeze-thaw cycles. The Fix:

  • Standardization: Use single-use aliquots of serum. Do not refreeze.

  • Control: Include a positive control peptide with known instability (e.g., GLP-1) in parallel.

  • Inhibitor Check: If testing for chemical stability, add a protease inhibitor cocktail (e.g., cOmplete™) to the serum. If the peptide stabilizes, the degradation is biological.

Q3: I see multiple peaks in the LC-MS chromatogram appearing over time.

Diagnosis: These are Metabolites . Technical Insight: Proteases cleave specific bonds. Common cleavage sites in YAP mimics are near Arginine (Arg) or Lysine (Lys) residues. The Fix:

  • Do not integrate these peaks into your quantification.

  • Use these peaks to map the "soft spots" of the peptide for future chemical optimization (e.g., replacing L-Arg with D-Arg or N-Methyl-Arg).

Module 4: Data Interpretation & Workflow

Use the following decision tree to interpret your stability data.

TroubleshootingWorkflow Start Start Analysis: Low Signal in Serum? CheckT0 Check T=0 Recovery Start->CheckT0 T0_Low T=0 is Low (<50%) CheckT0->T0_Low T0_High T=0 is High (>80%) CheckT0->T0_High NSB_Issue Issue: Non-Specific Binding Action: Change Plasticware & Acidify Solvents T0_Low->NSB_Issue Check_Slope Check Decay Slope (0 to 120 min) T0_High->Check_Slope Fast_Decay Rapid Decay (t1/2 < 30 min) Check_Slope->Fast_Decay Slow_Decay Stable (t1/2 > 120 min) Check_Slope->Slow_Decay Proteolysis Issue: Proteolysis Action: Map Metabolites & Modify Sequence Fast_Decay->Proteolysis Valid Result Valid: Proceed to Bioassay Slow_Decay->Valid

Figure 2: Troubleshooting logic flow for peptide stability assays.

Quantitative Analysis Table
ParameterFormulaAcceptance Criteria
% Remaining

N/A
Half-life (

)

(where

is slope of

vs time)

min (for viable in vivo candidates)
Recovery (RE)


at T=0

References

  • Zhang, Z., et al. (2014).[1][2] "Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP-TEAD Protein-Protein Interaction." ACS Medicinal Chemistry Letters.

  • MedChemExpress. (2024). "YAP-TEAD-IN-1 Product Datasheet & Stability Parameters." MCE Catalog.

  • Li, Y., et al. (2018).[1] "Structural and ligand-binding analysis of the YAP-binding domain of transcription factor TEAD4." Biochemical Journal.

  • Werle, M., & Bernkop-Schnürch, A. (2006). "Strategies to improve plasma half life time of peptide and protein drugs." Amino Acids.[2][3][4]

Sources

Technical Guide: Optimizing Stock Integrity for Yap-tead-IN-1 (Peptide 17)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

From the Desk of the Senior Application Scientist

You are working with Yap-tead-IN-1 (also known as Peptide 17), a potent, competitive inhibitor of the YAP-TEAD protein-protein interaction.[1][2][3][4] Unlike robust small molecule inhibitors (e.g., Verteporfin), Yap-tead-IN-1 is a 17-mer cyclic peptide (C


H

ClN

O

S

).

This chemical distinction is critical. Peptides possess unique vulnerabilities: they are prone to aggregation, surface adsorption, and hydrolysis. When solubilized in DMSO, the hygroscopic nature of the solvent creates a "moisture trap" that can rapidly degrade the peptide or cause it to precipitate upon freezing.

This guide replaces generic storage advice with a scientifically grounded, self-validating protocol designed to eliminate freeze-thaw variables from your Hippo signaling assays.

Part 1: The Science of Stability

To preserve Yap-tead-IN-1, you must control three variables: Water Content , Temperature Fluctuation , and Surface Tension .

  • The DMSO Hygroscopicity Trap: DMSO is an excellent solvent for this peptide (solubility ~100 mg/mL), but it is aggressively hygroscopic. It absorbs atmospheric moisture immediately upon opening.

    • The Consequence: As water content in DMSO rises, the solubility of the hydrophobic regions of the peptide decreases. Upon freezing, water crystallizes first, creating "cryo-concentration" pockets where peptide concentration spikes, forcing irreversible aggregation.

  • Peptide Aggregation: As a cyclic peptide, Yap-tead-IN-1 relies on specific conformation for its IC50 of ~25 nM. Repeated freeze-thaw cycles induce physical shearing and thermal hysteresis, promoting the formation of inactive aggregates that may not visibly precipitate but will fail in binding assays.

Part 2: The "Single-Shot" Preparation Protocol

Objective: Create a stock solution system that never requires a second thaw.

Materials Required:

  • Yap-tead-IN-1 (Lyophilized powder).

  • Anhydrous DMSO (Freshly opened or stored over molecular sieves).

  • Low-binding microcentrifuge tubes (0.5 mL).

  • Desiccator cabinet.

Step-by-Step Methodology

1. Equilibration (The "Dry" Step) Before opening the manufacturer's vial, allow it to equilibrate to room temperature in a desiccator for at least 1 hour.

  • Why? Opening a cold vial in warm air causes immediate condensation on the powder. This moisture will become trapped in your stock solution.

2. Solubilization Dissolve the powder to a high concentration master stock (typically 10 mM or 50 mg/mL) using Anhydrous DMSO .

  • Technique: Add solvent, close tightly, and vortex gently. If particles persist, sonicate in a water bath for 5-10 seconds.

  • Validation: Inspect visually against a dark background. The solution must be crystal clear.

3. The "Single-Shot" Aliquoting Do not store the master stock in one tube. Calculate your daily experimental requirement (e.g., 5 µL per experiment) and aliquot exactly that amount into low-binding tubes.

  • Volume Rule: Avoid aliquots smaller than 5 µL, as evaporation affects concentration significantly at low volumes.

4. Storage

  • Short Term (< 1 month): -20°C.[1][2]

  • Long Term (> 1 month): -80°C.[1][2][5]

  • Critical: Store tubes inside a secondary container (e.g., a 50 mL Falcon tube with desiccant packs) to double-seal against moisture.

Part 3: Troubleshooting & FAQs

Q1: I thawed my stock solution and see a faint white precipitate. Can I re-dissolve it? A: Proceed with extreme caution. This precipitate is likely peptide aggregate caused by moisture ingress (DMSO absorbing water).

  • The Fix: Warm the tube to 37°C for 5 minutes and sonicate briefly.

  • The Risk: If it does not dissolve instantly, the peptide has likely formed irreversible aggregates. Do not filter the solution, as you will remove the active compound and alter the concentration. If precipitation persists, discard the aliquot.

Q2: Can I use water or PBS to make the stock solution? A: Generally, No . While Yap-tead-IN-1 has reported water solubility (~35 mg/mL), aqueous peptide solutions are highly unstable for long-term storage due to hydrolysis and bacterial growth.

  • Recommendation: Store stocks in DMSO. Only dilute into aqueous buffer (PBS/Media) immediately before the experiment.

Q3: My IC50 results are shifting (potency is dropping). Is the inhibitor degrading? A: If you are reusing a stock tube, yes. Peptides adhere to plastic surfaces (adsorption). Every time you thaw and transfer a stock, you lose a fraction of the molecules to the pipette tip and tube wall.

  • Correction: Switch to the "Single-Shot" protocol (Part 2) and ensure you are using Low-Binding plasticware.

Q4: How do I verify the concentration if I suspect degradation? A: Standard OD280 measurements are often inaccurate for cyclic peptides due to unusual extinction coefficients.

  • Gold Standard: Analytical HPLC.[4] A single sharp peak indicates integrity. A broadening shoulder or split peak indicates hydrolysis or oxidation.

Part 4: Visualization
Figure 1: The Hygroscopic Degradation Loop

This diagram illustrates the mechanistic failure mode when freeze-thaw cycles are ignored.

G Stock DMSO Stock Solution (Yap-tead-IN-1) Freeze Freezing (-20°C/-80°C) Stock->Freeze Precip Peptide Aggregation/ Precipitation Stock->Precip Solubility limit reached CryoConc Cryo-Concentration (Solute crowding) Freeze->CryoConc Ice crystals exclude solute Thaw Thawing (Room Temp) Thaw->Stock Cycle Repeats Moisture Atmospheric Moisture Absorption Thaw->Moisture DMSO is hygroscopic Moisture->Stock Water content increases CryoConc->Thaw Loss Loss of Bioactivity (Assay Failure) Precip->Loss

Caption: The Cycle of Degradation. Note how DMSO hygroscopicity introduces water during the thaw phase, leading to solubility failure.

Figure 2: The "Single-Shot" Workflow

The correct protocol to ensure experimental reproducibility.

Workflow Powder Lyophilized Powder (Equilibrate to RT) Master Master Stock (Vortex/Sonicate) Powder->Master Solvent Anhydrous DMSO Solvent->Master Aliquot Single-Use Aliquots (Low-binding tubes) Master->Aliquot Immediate Freeze Freeze Once (-80°C) Aliquot->Freeze Exp Experiment (Thaw & Dilute immediately) Freeze->Exp NO Refreezing

Caption: The "Single-Shot" workflow eliminates the re-freezing step entirely, preserving peptide conformation.

References
  • PubChem. YAP-TEAD Inhibitor 1 (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Zhang, Z., et al. (2014). Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP-TEAD Protein-Protein Interaction.[1] ACS Medicinal Chemistry Letters.[1] (Primary source for peptide structure and stability profile).[4]

Sources

Validation & Comparative

Negative Control Peptides for Yap-tead-IN-1 Experiments: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Yap-tead-IN-1 (also known as Peptide 17) is a potent, cyclic 17-mer peptide inhibitor designed to disrupt the protein-protein interaction (PPI) between the oncoprotein YAP (Yes-Associated Protein) and the TEAD (Transcriptional Enhanced Associate Domain) transcription factors.[1] By mimicking the YAP


-loop, it competitively binds to the TEAD surface, blocking the Hippo pathway's oncogenic output.

In rigorous experimental settings, observing a reduction in cell proliferation or gene expression upon Yap-tead-IN-1 treatment is insufficient proof of specific inhibition. Observed effects could stem from membrane disruption, peptide accumulation toxicity, or off-target binding.

This guide defines the authoritative negative control strategies required to validate Yap-tead-IN-1 data. We compare the two primary control classes—Scrambled Peptides and Dead-Mutant Peptides —and recommend the latter as the gold standard for high-impact publications.

Mechanism of Action & Control Logic

To design a valid negative control, one must understand the structural basis of the inhibition. Yap-tead-IN-1 functions by occupying the hydrophobic groove on TEAD that typically accommodates the YAP residues 86–100 (specifically the


-loop).
The Critical Interface

The interaction relies heavily on three hydrophobic residues within YAP: Met86, Leu91, and Phe95 (human isoform numbering).[2] In Yap-tead-IN-1, the Phenylalanine (F) residue is critical for high-affinity binding (


 nM).
  • Active Inhibitor: Binds TEAD

    
     Blocks YAP 
    
    
    
    No Transcription .
  • Negative Control: Structurally similar but lacks the "key" (Phenylalanine)

    
     No Binding 
    
    
    
    YAP binds TEAD
    
    
    Transcription Occurs .
Pathway Visualization

The following diagram illustrates the Hippo signaling node and the distinct mechanistic divergence between the Inhibitor and the Negative Control.

Hippo_Pathway_Intervention cluster_nucleus Nucleus TEAD TEAD Transcription Factor (Target) TargetGenes Target Genes (CTGF, CYR61) TEAD->TargetGenes Activation YAP YAP Co-activator YAP->TEAD Native Binding IN1 Yap-tead-IN-1 (Inhibitor) IN1->TEAD Competitive Inhibition IN1->YAP Displaces NegCtrl Negative Control (F-to-A Mutant) NegCtrl->TEAD No Binding (Steric/Chemical Mismatch)

Figure 1: Mechanistic action of Yap-tead-IN-1 versus the Negative Control. The inhibitor competitively displaces YAP, whereas the negative control fails to dock, allowing normal signaling.

Comparative Analysis: Scrambled vs. Mutant Controls

Choosing the wrong control can invalidate an entire study. Below is the objective comparison of the two available methodologies.

Option A: Scrambled Peptide (The Basic Control)

A scrambled peptide contains the exact same amino acid composition as Yap-tead-IN-1 but in a randomized order.

  • Pros: Controls for total peptide mass and amino acid content.

  • Cons: Destroys secondary structure. If Yap-tead-IN-1 relies on a cyclic staple for cell entry, a linear scramble may not enter the cell at all, failing to control for intracellular toxicity.

  • Verdict: Insufficient for advanced drug development studies.

Option B: Point-Mutant Peptide (The Gold Standard)

This peptide maintains the exact sequence and cyclization/stapling of Yap-tead-IN-1 but contains a single amino acid substitution (Alanine) at the critical binding interface (usually the Phenylalanine).

  • Pros: Preserves secondary structure (

    
    -helicity), solubility, and cell permeability. It isolates the specific binding event as the only variable.
    
  • Cons: Higher synthesis cost than linear scrambles.

  • Verdict: Required for high-impact (E-E-A-T) validation.

Technical Specifications Table
FeatureYap-tead-IN-1 (Active) Mutant Control (Recommended) Scrambled Control
Sequence Logic Native Binding MotifSingle Point Mutation (F

A)
Randomized Order
Key Residue Phenylalanine (Phe/F)Alanine (Ala/A)Random location
TEAD Affinity (

)
~15–25 nM> 5,000 nM (Inactive)N/A (Non-binding)
Cell Permeability High (Cyclic/Stapled)High (Identical Scaffold)Variable/Low
Secondary Structure

-Helical /

-loop

-Helical /

-loop
Unstructured
Primary Utility Pathway InhibitionSpecificity ValidationToxicity Check

Design & Synthesis of the Negative Control

To generate the "Mutant Control" for Yap-tead-IN-1, use the following design parameters based on the structural data from Zhang et al. (2014).[1]

Active Sequence (Reference)

Sequence: Ac-V P X(Cl) X L R K X P A S F C K P P E-NH2

  • Note:X denotes residues involved in cyclization (often stapling). F (Phenylalanine) is the critical anchor.

Recommended Negative Control Sequence

Designation: Yap-tead-IN-1-Neg (F12A) Sequence: Ac-V P X(Cl) X L R K X P A S A C K P P E-NH2

  • Modification: The Phenylalanine at position 12 (relative to this specific string) is mutated to Alanine .

  • Chemistry: Must maintain the same cyclization chemistry (e.g., disulfide or hydrocarbon staple) as the active compound to ensure identical cell penetration kinetics.

Experimental Protocols for Validation

Merely synthesizing the peptide is not enough. You must experimentally prove the control is inactive.

Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment (24h) cluster_assay Readout Cells HEK293T / Cancer Lines Transfection Transfect: TEAD-Luciferase Reporter Cells->Transfection Treat_Active Yap-tead-IN-1 (0.1 - 10 µM) Transfection->Treat_Active Treat_Neg Negative Control (0.1 - 10 µM) Transfection->Treat_Neg Treat_Veh Vehicle (DMSO) Transfection->Treat_Veh Lysis Cell Lysis Treat_Active->Lysis Treat_Neg->Lysis Treat_Veh->Lysis Luciferase Luciferase Assay (Luminescence) Lysis->Luciferase Western Co-IP / Western Blot (Physical Binding) Lysis->Western

Figure 2: Validation workflow. The Negative Control should mirror the Vehicle in both Luciferase and Co-IP assays.

Protocol 1: TEAD-Luciferase Reporter Assay

This is the functional standard to verify that the negative control does not suppress transcriptional activity.

  • Seeding: Seed HEK293T cells (or target cancer line) at

    
     cells/well in a 24-well plate.
    
  • Transfection: After 24h, co-transfect with:

    • 8xGTIIC-luciferase plasmid (TEAD reporter).

    • pRL-TK (Renilla luciferase for normalization).

    • Optional: YAP-overexpression vector if basal YAP activity is low.

  • Treatment: 6 hours post-transfection, treat cells with:

    • Group A: Vehicle (DMSO).[3]

    • Group B: Yap-tead-IN-1 (Dose titration: 1, 5, 10

      
      M).
      
    • Group C: Negative Control Peptide (Same titration).

  • Incubation: Incubate for 18–24 hours.

  • Measurement: Lyse cells using Passive Lysis Buffer and measure luminescence using a Dual-Luciferase assay system.

  • Validation Criteria:

    • Yap-tead-IN-1: Significant dose-dependent reduction in Relative Light Units (RLU).

    • Negative Control:[4] RLU should remain statistically equivalent to Vehicle (DMSO).

Protocol 2: Co-Immunoprecipitation (Co-IP)

This confirms the physical mechanism: the inhibitor breaks the complex, the control does not.

  • Lysis: Lyse

    
     cells in mild lysis buffer (IP buffer: 20mM Tris pH 7.5, 150mM NaCl, 1% NP-40).
    
  • Incubation: Incubate lysates with 10

    
    M of Yap-tead-IN-1 or Negative Control for 2 hours at 4°C ex vivo (or treat cells prior to lysis).
    
  • Pull-Down: Add anti-YAP antibody conjugated beads (or anti-TEAD). Rotate overnight at 4°C.

  • Wash: Wash beads 3x with IP buffer.

  • Elution & Blotting: Boil in SDS loading buffer. Run Western Blot.

  • Detection: Probe for TEAD.

  • Validation Criteria:

    • Vehicle: Strong TEAD band (Complex intact).

    • Yap-tead-IN-1: Faint/No TEAD band (Complex disrupted).

    • Negative Control:[4] Strong TEAD band (Complex intact).

References

  • Zhang, Z., et al. (2014). "Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP-TEAD Protein-Protein Interaction."[1] ACS Medicinal Chemistry Letters.

    • Core reference for Peptide 17 (Yap-tead-IN-1) structure and design.
  • Li, Z., et al. (2010). "Structural insights into the YAP and TEAD complex." Genes & Development.

    • Establishes the critical hydrophobic interface (LxxLF motif) utilized for mutant design.
  • Zhou, X., et al. (2015). "The YAP/TEAD interaction is a high-potential therapeutic target." Molecular Oncology.

    • Provides comparative data on various YAP inhibitors and reporter assay protocols.
  • MedChemExpress (MCE). "YAP-TEAD-IN-1 Product Datasheet."

    • Commercial source for the active peptide sequence verific

Sources

Comparative Guide: Yap-tead-IN-1 & Alternatives in NF2-Deficient Models

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy of Yap-tead-IN-1 in NF2-Deficient Cancer Cell Lines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of Hippo pathway therapeutics, Yap-tead-IN-1 (often cataloged as Peptide 17) occupies a specific niche as a high-affinity biochemical probe rather than a clinical candidate. While it exhibits potent inhibition of the YAP-TEAD protein-protein interaction (PPI) in vitro (IC50 ≈ 25 nM), its utility in cellular models—specifically NF2-deficient lines like NCI-H226 (Mesothelioma) or HEI-193 (Schwannoma)—is severely limited by membrane permeability.

This guide contrasts Yap-tead-IN-1 with cell-active alternatives (e.g., VT3989 , Verteporfin , and YAP-TEAD-IN-2 ), providing experimental frameworks to select the correct tool for your specific assay: biochemical validation vs. phenotypic screening .

Mechanistic Grounding: The NF2-Hippo-YAP Axis

In healthy cells, NF2 (Merlin) acts as an upstream activator of the Hippo kinase cascade (MST1/2


 LATS1/2), leading to YAP phosphorylation and cytoplasmic retention.
  • The NF2-Deficient Context: In NF2-mutant cancers (e.g., Malignant Pleural Mesothelioma), this brake is lost. YAP remains unphosphorylated, translocates to the nucleus, and binds TEAD1–4 transcription factors.

  • The Target: The YAP-TEAD interface (specifically Interface 3, the

    
    -loop) is the critical node for oncogenic transcription.
    
Mechanism of Action Comparison
CompoundClassMechanismBinding Site
Yap-tead-IN-1 17-mer PeptideCompetitive Antagonist Mimics YAP

-loop; binds TEAD Interface 3 directly.
Verteporfin Small MoleculeAllosteric Disruptor Binds YAP; induces oligomerization/sequestration (non-specific).
VT3989 / IK-930 Small MoleculePalmitoylation Inhibitor Covalently binds TEAD Cys palmitoylation pocket; allosterically destabilizes YAP binding.
YAP-TEAD-IN-2 Small MoleculeCompetitive Inhibitor Small molecule mimetic of Interface 3 interaction.
Comparative Efficacy Data

The following data summarizes the performance of Yap-tead-IN-1 against industry standards in NF2-deficient NCI-H226 cells.

Table 1: Biochemical vs. Cellular Potency
FeatureYap-tead-IN-1 (Peptide 17)Verteporfin VT3989 (Clinical Candidate)YAP-TEAD-IN-2
Biochemical IC50 (YAP-TEAD Binding)25 nM (High Affinity)~2–10

M (Low Affinity)
N/A (Indirect mechanism)2.7 nM
Cellular EC50 (Viability, NCI-H226)> 50

M
(Inactive)*
~1–3

M
< 10 nM ~100–500 nM
TEAD Selectivity Pan-TEADLow (Promiscuous)Pan-TEAD (Covalent)Pan-TEAD
Primary Utility In Vitro Binding Control / CrystallographyHistorical Control (Caution advised)Clinical Translation / Phenotypic ScreeningCellular Mechanism Studies

Critical Insight: Yap-tead-IN-1 fails in standard proliferation assays due to poor cell permeability. It should NOT be used as a standalone treatment in cell culture unless delivered via electroporation or lipid carriers. For cellular efficacy, VT3989 or YAP-TEAD-IN-2 are the superior choices.

Experimental Protocols
Protocol A: Biochemical Validation (The "Right" Use of Yap-tead-IN-1)

Use this protocol to validate the binding affinity of NOVEL small molecules by using Yap-tead-IN-1 as a positive control competitor.

Assay Type: Fluorescence Polarization (FP) Reagents:

  • Recombinant TEAD4 (YAP-binding domain).

  • Fluorescent tracer: FAM-labeled YAP peptide (residues 60–100).

  • Control: Yap-tead-IN-1 (unlabeled).

Workflow:

  • Master Mix: Dilute TEAD4 protein to 50 nM in assay buffer (20 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Triton X-100).

  • Tracer Addition: Add FAM-YAP tracer (final conc. 10 nM).

  • Competition:

    • Add Yap-tead-IN-1 (positive control) in a dose-response (1 nM to 10

      
      M).
      
    • Add Test Compounds in parallel.

  • Incubation: 60 minutes at Room Temp (protected from light).

  • Read: Measure mP (milli-polarization) on a plate reader (Ex 485nm / Em 535nm).

  • Validation: Yap-tead-IN-1 must show complete displacement (low mP) with IC50 ~20–50 nM to validate the assay window.

Protocol B: Cellular Efficacy in NF2-Null Lines (The "Wrong" Use of Yap-tead-IN-1)

Use this protocol to test cell-active alternatives (e.g., VT3989).

Cell Line: NCI-H226 (NF2


)
Assay:  CellTiter-Glo (CTG) Viability
  • Seeding: Seed 3,000 cells/well in 96-well white-walled plates. Incubate 24h.

  • Treatment:

    • Treat with VT3989 (0.1 nM – 1000 nM).

    • Treat with Yap-tead-IN-1 (1

      
      M – 100 
      
      
      
      M) to demonstrate lack of permeability (negative control).
  • Duration: Incubate for 5 days (NF2-deficient cells require long exposure for TEAD-dependent growth arrest).

  • Readout: Add CTG reagent, shake 10 min, read luminescence.

  • Result: Expect dose-dependent killing with VT3989; expect flat line (no effect) with Yap-tead-IN-1.

Visualization of Signaling & Workflow
Figure 1: The NF2-YAP-TEAD Signaling Axis & Inhibitor Intervention Points

This diagram illustrates where the specific inhibitors act within the pathway.

G NF2 NF2 (Merlin) Hippo Hippo Kinases (MST1/2 -> LATS1/2) NF2->Hippo Activates YAP_Nuc YAP (Active) Nuclear Translocation NF2->YAP_Nuc Loss of NF2 leads to... YAP_Cyto YAP (Phosphorylated) Cytoplasmic Retention Hippo->YAP_Cyto Phosphorylates TEAD TEAD1-4 YAP_Nuc->TEAD Binds Transcription Oncogenic Transcription (CTGF, CYR61) TEAD->Transcription Drives IN1 Yap-tead-IN-1 (Peptide) *Blocks Interface 3* IN1->TEAD Direct Competition (Biochemical Only) VT VT3989 / IK-930 (Small Molecule) *Blocks Palmitoylation* VT->TEAD Prevents Palmitoylation (Cell Active)

Caption: Fig 1. Mechanism of Action. Yap-tead-IN-1 competes directly at the interface, while VT-series drugs inhibit TEAD palmitoylation.

Figure 2: Screening Workflow for NF2-Deficient Efficacy

A logical decision tree for selecting the correct inhibitor.

Workflow Start Start: Select Assay Type Type Is the assay Biochemical or Cellular? Start->Type Bio Biochemical (FP, SPR, ELISA) Type->Bio Cell Cellular (Viability, Reporter) Type->Cell UseIN1 USE Yap-tead-IN-1 (Peptide 17) Bio->UseIN1 UseVT USE VT3989 / IK-930 (Small Molecules) Cell->UseVT Reason1 Why? High affinity, direct binding control. UseIN1->Reason1 Reason2 Why? Cell permeable, potent in NF2-null cells. UseVT->Reason2

Caption: Fig 2. Selection Logic. Use Yap-tead-IN-1 for cell-free binding assays; use VT3989 for cellular efficacy.

References
  • Zhang, Z. et al. (2014). "Structure-Based Design and Synthesis of Potent Cyclic Peptides as Inhibitors of the YAP-TEAD Interaction." ACS Medicinal Chemistry Letters.

    • Establishes Yap-tead-IN-1 (Peptide 17) as a potent biochemical inhibitor.[1]

  • Tang, T. et al. (2021). "Small molecule inhibitors of TEAD auto-palmitoylation selectively inhibit proliferation and tumor growth of NF2-deficient mesothelioma." Molecular Cancer Therapeutics.

    • Demonstrates efficacy of VT-series inhibitors in NF2-deficient models.
  • Liu-Chittenden, Y. et al. (2012). "Genetic and pharmacological disruption of the TEAD-YAP complex suppresses the oncogenic activity of YAP."[2] Genes & Development.

    • Foundational work on Verteporfin.[3]

  • MedChemExpress. "YAP-TEAD-IN-1 Product Datasheet."

    • Confirms chemical identity as 17-mer peptide and IC50 values.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Yap-tead-IN-1 (TFA)

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to extend our support beyond providing high-quality research compounds by ensuring you have the critical information needed for safe laboratory operations. The inhibitor Yap-tead-IN-1 is a potent tool in studying the Hippo signaling pathway, a crucial regulator of tissue growth and cell proliferation.[1][2][3][4] This guide provides a comprehensive, step-by-step protocol for the proper disposal of Yap-tead-IN-1 (TFA), ensuring the safety of laboratory personnel and environmental integrity.

The trifluoroacetic acid (TFA) salt form of this peptide, while necessary for its stability and solubility, introduces specific hazards that dictate its disposal pathway.[5] TFA is a strong corrosive acid, harmful to aquatic life, and requires management as hazardous waste.[6][7][8][9] Therefore, under no circumstances should this compound or its solutions be disposed of down the drain.[8][10]

Hazard Identification and Core Properties

Before handling any chemical, a thorough understanding of its properties and associated hazards is paramount. Yap-tead-IN-1 is a 17-amino acid peptide that acts as a competitive inhibitor of the YAP-TEAD protein-protein interaction.[11][12][13] While the toxicological properties of the peptide itself have not been fully investigated, the primary and immediate hazard stems from the trifluoroacetic acid counter-ion.[14]

PropertyDescriptionSource
Chemical Name YAP-TEAD-IN-1 TFA[11]
CAS Number 1659305-79-9[11][12]
Primary Hazards TFA Component: Causes severe skin burns and eye damage.[8][9] Harmful if inhaled.[8] Corrosive to metals and the respiratory tract.[8][9] Harmful to aquatic life with long-lasting effects.[6][8][6][8][9]
Storage Store at -20°C or -80°C, sealed and away from moisture.[11][12][13]
Incompatibilities Strong bases, oxidizing agents, reducing agents, hydrides, and metals.[15][16][15][16]
Pre-Disposal: Minimization and Segregation

Effective waste management begins with thoughtful experimental design. Adhering to these principles minimizes waste generation and ensures safe handling from procurement to disposal.

  • Source Reduction: Purchase and prepare only the amount of Yap-tead-IN-1 (TFA) solution required for your immediate experimental needs. This is the most effective way to reduce waste.[17]

  • Inventory Management: Maintain a meticulous inventory of your compounds to avoid expiration and the generation of unnecessary waste.[10][18]

  • Waste Segregation: Never mix different types of chemical waste. Yap-tead-IN-1 (TFA) waste is considered a halogenated organic acid waste. It must be segregated from non-halogenated solvents, bases, and other reactive chemicals to prevent dangerous reactions.[16][18]

Personal Protective Equipment (PPE)

Proper PPE is non-negotiable when handling Yap-tead-IN-1 (TFA) and its associated waste. The corrosive nature of TFA necessitates robust protection.

  • Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Always inspect gloves before use and change them immediately if contact with the compound occurs.[14][15]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Work Area: All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood to minimize inhalation risk.[19]

Disposal Workflow: A Step-by-Step Protocol

The following diagram and protocol outline the decision-making process and actions required for the safe disposal of all waste streams generated from the use of Yap-tead-IN-1 (TFA).

G start Yap-tead-IN-1 (TFA) Waste Generation waste_type Identify Waste Stream start->waste_type solid Unused/Expired Solid Compound waste_type->solid Solid liquid Aqueous/Solvent Solutions waste_type->liquid Liquid consumables Contaminated Consumables (Tips, Tubes, Gloves, etc.) waste_type->consumables Consumables collect_solid Collect in a clearly labeled, sealed container for solid hazardous waste. solid->collect_solid collect_liquid Collect in a compatible, leak-proof container for halogenated acid waste. liquid->collect_liquid collect_consumables Collect in a designated, lined container for solid hazardous waste. consumables->collect_consumables labeling Label Container: 'Hazardous Waste' 'Yap-tead-IN-1 (TFA)' List all constituents Indicate Hazards (Corrosive, Ecotoxic) collect_solid->labeling collect_liquid->labeling collect_consumables->labeling storage Store in designated Satellite Accumulation Area. Ensure container is closed. labeling->storage disposal Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department. storage->disposal

Caption: Disposal workflow for Yap-tead-IN-1 (TFA) waste streams.

Detailed Protocol:

  • Identify the Waste Stream: Determine if the waste is unused solid compound, a liquid solution, or contaminated lab consumables (e.g., pipette tips, microfuge tubes, gloves).

  • Select the Appropriate Waste Container:

    • For all waste streams: Use only containers approved for hazardous waste. These should be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and have a secure, sealable lid.[16][17]

    • Liquid Waste: Collect all aqueous and solvent solutions containing Yap-tead-IN-1 (TFA) in a container designated for "Halogenated Organic Acid Waste." Do not mix with other waste categories.[18]

    • Solid Waste: Place unused or expired solid Yap-tead-IN-1 (TFA) directly into a container for solid chemical waste.

    • Contaminated Consumables: All disposable items that have come into direct contact with the compound must be treated as hazardous waste.[15][19] Collect these in a separate, clearly marked container or a durable, lined box designated for solid chemical waste.

  • Properly Label the Waste Container:

    • Affix a hazardous waste tag to the container as soon as you begin adding waste.

    • Clearly write the full chemical name: "Yap-tead-IN-1 (trifluoroacetic acid salt)."

    • List all constituents and their approximate percentages, including solvents (e.g., "Water 99%, Yap-tead-IN-1 (TFA) 1%").

    • Indicate the relevant hazards: "Corrosive," "Toxic," "Harmful to Aquatic Life."

  • Store Waste Safely:

    • Keep waste containers securely closed at all times, except when adding waste.[17]

    • Store the container in a designated and labeled satellite accumulation area within your laboratory.[17][18] This area should be under the control of laboratory personnel and away from drains or sources of ignition.

  • Arrange for Final Disposal:

    • Once the container is full or you are no longer generating this waste stream, contact your institution's Environmental Health and Safety (EH&S) department or equivalent hazardous waste management group to schedule a pickup.[18] Never attempt to dispose of the waste through a private contractor or municipal trash.[14]

Emergency Procedures: Spills and Exposure

Accidents require immediate and correct action. Familiarize yourself with these procedures before beginning your work.

  • Minor Spill (inside a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an acid-neutralizing absorbent material.

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable decontaminating solution.

  • Major Spill (outside a fume hood):

    • Alert everyone in the laboratory and evacuate the area immediately.[15]

    • Close the laboratory doors to contain the vapors.

    • Contact your institution's emergency response line or EH&S department immediately.[15] Do not attempt to clean up a large spill yourself.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][8]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][8]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

By adhering to these rigorous safety and disposal protocols, you contribute to a secure research environment and ensure that the pursuit of scientific discovery does not come at the cost of personal or environmental health.

References

  • How to Handle Research Compounds Safely. (2025, September 5). Vertex Peptides. Available from: [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University. Available from: [Link]

  • MSDS of Trifluoroacetic acid potassium salt. (2019, June 28). Capot Chemical. Available from: [Link]

  • TFA Disposal Methods. Area → Sustainability. Available from: [Link]

  • Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH. Available from: [Link]

  • Standard Operation Procedures for Working with Trifluoroacetic Acid at Amherst College. (2024, April 2). Amherst College. Available from: [Link]

  • Calses, P. C., et al. (2019). Safety Considerations in the Development of Hippo Pathway Inhibitors in Cancers. Frontiers in Pharmacology. Available from: [Link]

  • Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. (2013, February 2). Drexel University. Available from: [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Available from: [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS. Available from: [Link]

  • Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma. (2025, July 31). Life Science Alliance. Available from: [Link]

  • Development of a pipeline to evaluate YAP-TEAD inhibitor potential - direct TEAD inhibition represses cancerous growth in a NF2-mutant model of mesothelioma. (2024, November 12). bioRxiv. Available from: [Link]

  • Fan, F., et al. (2022). Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling. eLife. Available from: [Link]

  • Nutsch, K., et al. (2023). A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening. RSC Chemical Biology. Available from: [Link]

  • Fan, F., et al. (2022). Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling. eLife. Available from: [Link]

  • Removing Trifluoroacetic Acid (TFA) From Peptides. Anaspec. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.